Product packaging for Propranolol Hydrochloride(Cat. No.:CAS No. 3506-09-0)

Propranolol Hydrochloride

货号: B3028832
CAS 编号: 3506-09-0
分子量: 295.80 g/mol
InChI 键: ZMRUPTIKESYGQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Propranolol Hydrochloride is the hydrochloride form of propranolol, a synthetic beta-adrenergic receptor blocker with antianginal, antiarrhythmic, and antihypertensive properties. Propranolol competitively antagonizes beta-adrenergic receptors, thereby inhibiting beta-adrenergic reactions, such as vasodilation, and negative chronotropic and inotropic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 8 approved and 16 investigational indications. This drug has a black box warning from the FDA.
See also: Propranolol (has active moiety);  Hydrochlorothiazide;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO2.ClH<br>C16H22ClNO2 B3028832 Propranolol Hydrochloride CAS No. 3506-09-0

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021198
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate
Record name SID26732618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or almost white powder, Solid, Crystals from n-propanol

CAS No.

318-98-9
Record name Propranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

163-164 °C
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Historical Context and Evolution of Propranolol Hydrochloride Research

Discovery and Early Research Trajectories

The development of propranolol (B1214883) hydrochloride in the early 1960s by Scottish pharmacologist Sir James Black was a landmark achievement in cardiovascular pharmacology. nih.govwikipedia.orgnih.govwikipedia.org His work, which earned him a share of the 1988 Nobel Prize in Medicine, was driven by the goal of creating a drug to alleviate the symptoms of angina pectoris by reducing the heart's oxygen demand. nih.govwikipedia.orgnms.ac.uknobelprize.org At the time, the primary treatment for angina was nitrates, which offered only partial relief. nih.gov

Sir James Black's research was built upon the foundational work of Raymond P. Ahlquist, who in 1948, proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). wikipedia.orgrevespcardiol.org Black's innovative approach was to develop a molecule that could block the β-receptors in the heart, thereby inhibiting the effects of adrenaline and noradrenaline and reducing cardiac workload. revespcardiol.orgfrontiersin.org This led to the synthesis of the first clinically effective beta-blocker, propranolol. wikipedia.orgnms.ac.ukrevespcardiol.org

Initial clinical trials for propranolol began in the summer of 1964, and it was launched commercially a year later under the trade name Inderal. wikipedia.org Early research focused on its efficacy in treating angina pectoris, but its therapeutic potential in other cardiovascular conditions was quickly recognized. nih.govwikipedia.org Studies soon demonstrated its effectiveness in managing hypertension, cardiac arrhythmias, and following a myocardial infarction. nih.govresearchgate.net The Beta-Blocker Heart Attack Trial was a significant study that highlighted the benefits of propranolol in reducing mortality after a heart attack. nih.gov

Expansion of Research Beyond Initial Indications

The therapeutic applications of propranolol hydrochloride have expanded significantly since its initial use in cardiovascular medicine. nih.govresearchgate.netdataintelo.com This expansion has often been the result of serendipitous observations and dedicated research into its diverse pharmacological effects. nih.gov

One of the most notable and unexpected discoveries was its efficacy in treating infantile hemangiomas, a type of birthmark composed of a cluster of blood vessels. hemangeol.comcompva.comaao.org In 2007, French clinicians observed a rapid regression of a hemangioma in an infant being treated with propranolol for a cardiac condition. hemangeol.comcompva.comaao.org This chance finding prompted further investigation, leading to randomized controlled trials that confirmed its effectiveness. hemangeol.comcompva.com The proposed mechanisms of action in this context include vasoconstriction, inhibition of angiogenesis (the formation of new blood vessels), and induction of apoptosis (programmed cell death) in the hemangioma cells. hemangeol.com

Research has also established propranolol as a valuable prophylactic treatment for migraine headaches. nih.govplos.orgaafp.org Numerous studies have shown that propranolol is more effective than a placebo in reducing the frequency of migraine attacks. nih.govplos.org While the exact mechanism is not fully understood, it is thought to involve its effects on the central catecholaminergic system and serotonin (B10506) receptors. nih.gov

Furthermore, propranolol has been investigated and is used for the management of anxiety disorders, particularly for the physical symptoms such as palpitations and tremors. openaccessjournals.combjgp.orgmdpi.comtalkiatry.com Its ability to cross the blood-brain barrier and block beta-adrenergic receptors in the central nervous system contributes to its anxiolytic effects. openaccessjournals.comtalkiatry.com Research has also explored its potential in treating post-traumatic stress disorder (PTSD). dataintelo.commdpi.commdpi.com

The table below summarizes the key research areas for this compound beyond its initial cardiovascular indications.

Research AreaKey Findings
Infantile Hemangiomas Serendipitous discovery led to its use as a first-line treatment. hemangeol.comcompva.comaao.org It is believed to work through vasoconstriction, anti-angiogenesis, and apoptosis. hemangeol.com
Migraine Prophylaxis Consistently shown to be more effective than placebo in reducing migraine frequency. nih.govplos.org
Anxiety Disorders Used to manage somatic symptoms of anxiety like palpitations and tremors. openaccessjournals.combjgp.orgmdpi.comtalkiatry.com
Essential Tremor An effective treatment for reducing the amplitude of tremors. nih.govresearchgate.net
Portal Hypertension Used to reduce portal pressure and prevent variceal bleeding. nih.govresearchgate.net
Hyperthyroidism Helps control symptoms such as rapid heart rate and tremors. nih.govresearchgate.net
Pheochromocytoma Used to manage cardiovascular symptoms before and during surgery. nih.govresearchgate.net
Oncology Emerging research suggests potential anti-cancer properties. businessresearchinsights.com

Molecular and Cellular Pharmacology of Propranolol Hydrochloride

Beta-Adrenergic Receptor Antagonism

The principal mechanism of action of propranolol (B1214883) hydrochloride involves the blockade of beta-adrenergic receptors. openaccessjournals.com

Non-Selective Beta-1 and Beta-2 Adrenoceptor Blockade

Propranolol hydrochloride is classified as a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors with similar affinity. droracle.aibionity.com It does not exhibit preference for either receptor subtype. wikipedia.org This non-selectivity is a key feature of its pharmacological profile. droracle.aibionity.com The S(-)-enantiomer of propranolol is responsible for the majority of its beta-blocking activity, being approximately 100 times more potent in binding to beta-adrenergic receptors than the R(+)-enantiomer. drugbank.com

The blockade of β1-adrenergic receptors, which are predominantly located in the heart, is responsible for many of propranolol's cardiovascular effects. droracle.ai Blockade of β2-receptors, found in various tissues including the lungs and blood vessels, contributes to other physiological responses. openaccessjournals.comdroracle.ai

Competitive Binding with Catecholamines (Epinephrine, Norepinephrine (B1679862), Adrenaline)

This compound acts as a competitive antagonist at beta-adrenergic receptors. lgmpharma.comhres.ca This means it reversibly binds to the same receptor sites as endogenous catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (noradrenaline), without activating the receptor. openaccessjournals.comdroracle.ai By occupying these receptor sites, propranolol prevents catecholamines from binding and initiating their downstream signaling cascades. droracle.aifda.gov This competitive inhibition effectively blunts the physiological responses to sympathetic nervous system stimulation. wikipedia.orglgmpharma.com The degree of blockade is proportional to the concentration of propranolol and the level of sympathetic activity. hres.cafda.gov

Impact on Adenylate Cyclase and cAMP Synthesis

The binding of catecholamines to beta-adrenergic receptors normally activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com By blocking the receptor, propranolol inhibits this catecholamine-induced activation of adenylate cyclase. wikipedia.orgmdpi.com This leads to a decrease in the intracellular synthesis of cAMP. wikipedia.orgmdpi.com Studies have shown that propranolol can inhibit adenylate cyclase activity and consequently reduce cAMP levels. nih.govoup.com

Modulation of Protein Kinase A (PKA) Activation

Cyclic AMP acts as a second messenger, and its primary intracellular effector is Protein Kinase A (PKA). mdpi.com The reduction in cAMP levels caused by propranolol leads to decreased activation of PKA. wikipedia.orgmdpi.com PKA is a crucial enzyme that phosphorylates various intracellular proteins, thereby regulating their activity. mdpi.com The modulation of PKA activation is a key step in the signaling cascade that mediates the effects of beta-adrenergic stimulation. frontiersin.orgpnas.org By reducing PKA activity, propranolol attenuates the cellular responses to catecholamines. wikipedia.orgahajournals.org

Beyond Beta-Adrenergic Receptor Blockade

In addition to its well-established role as a beta-blocker, this compound exhibits other pharmacological activities at the molecular level, particularly at higher concentrations. bionity.comwikipedia.org

Alpha-Adrenoceptor Activation Secondary to Increased Synaptic Norepinephrine

A consequence of the increased synaptic norepinephrine resulting from propranolol's weak effects on the norepinephrine transporter and/or release is the subsequent activation of alpha-adrenoceptors. wikipedia.org Since propranolol effectively blocks beta-adrenoceptors, the elevated levels of norepinephrine in the synapse are primarily available to interact with alpha-adrenoceptors. wikipedia.org This leads to an indirect agonistic effect on alpha-1 adrenoceptors, which has been observed to be particularly relevant in animal models. wikipedia.org The activation of these alpha-receptors can contribute to some of the pharmacological effects of propranolol that are not directly attributable to its beta-blocking activity.

Potential Anti-inflammatory Properties

This compound has demonstrated potential anti-inflammatory properties by modulating the production of various cytokines. ersnet.orgnih.gov In vitro studies have shown that propranolol can significantly and in a dose-dependent manner reduce the production of pro-inflammatory cytokines such as Interleukin-13 (IL-13) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human leukemic T-cells. ersnet.org This suggests that part of propranolol's therapeutic effects may be due to its ability to suppress inflammatory responses. ersnet.org Further research has indicated that propranolol can also decrease the production of other pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govresearchgate.net The anti-inflammatory effects of propranolol are thought to contribute to its efficacy in conditions beyond its primary indications, potentially including inflammatory-based diseases. ersnet.orgnih.gov In a rat model of rheumatoid arthritis, propranolol treatment was associated with reduced levels of cardiac inflammatory cytokines and fewer inflammatory cell infiltrations in the heart. ahajournals.org Additionally, propranolol has been shown to promote the differentiation of monocytes into anti-inflammatory macrophages and enhance their ability to release the anti-inflammatory cytokine IL-10. mdpi.com

Table 1: Effects of Propranolol on Inflammatory Cytokines

CytokineEffect of PropranololCell/Model System
Interleukin-13 (IL-13)Decreased ProductionHuman Jurkat and Molt-4 leukemic T-cells ersnet.org
Tumor Necrosis Factor-alpha (TNF-α)Decreased ProductionHuman Jurkat and Molt-4 leukemic T-cells, Rat temporomandibular joint ersnet.orgnih.gov
Interleukin-2 (IL-2)Decreased ProductionHuman Jurkat and Molt-4 leukemic T-cells nih.govresearchgate.net
Interferon-gamma (IFN-γ)Decreased ProductionHuman Jurkat and Molt-4 leukemic T-cells nih.govresearchgate.net
Interleukin-1β (IL-1β)Decreased ReleaseRat temporomandibular joint nih.gov
CINC-1Decreased ReleaseRat temporomandibular joint nih.gov
Interleukin-10 (IL-10)Increased ReleaseHuman macrophages mdpi.com

Role in Modulating Memory Consolidation, particularly Emotional Memories

Propranolol has been extensively studied for its role in modulating memory consolidation, with a particular focus on emotional memories. frontiersin.orgunibe.chistss.org The process of memory consolidation, which stabilizes a memory trace after its initial acquisition, is known to be influenced by stress hormones like norepinephrine. istss.org By blocking beta-adrenergic receptors, propranolol can interfere with the noradrenergic enhancement of memory, thereby affecting the consolidation of emotional events. frontiersin.orgistss.org

Research has shown that administering propranolol after a traumatic event may reduce the likelihood of developing post-traumatic stress disorder (PTSD). wikipedia.org This is thought to occur by disrupting the over-consolidation of traumatic memories. unibe.chistss.org Studies in both humans and animals have demonstrated that propranolol can impair the consolidation of fear memories and reduce fear responses. frontiersin.orgpnas.org Interestingly, some research suggests that propranolol's effect may be more on the emotional valence of a memory rather than the memory itself, potentially reducing the emotional impact of a traumatic recollection without erasing the memory entirely. frontiersin.org Furthermore, propranolol has been investigated for its ability to disrupt the reconsolidation of established memories, a process where retrieved memories become temporarily labile and susceptible to modification. istss.orgnih.gov

Inhibition of Angiogenic Factors (e.g., Vascular Endothelial Growth Factor, Basic Fibroblast Growth Factor)

Propranolol has demonstrated anti-angiogenic properties through the inhibition of key angiogenic factors. birthmark.orgfrontiersin.org A primary target in this mechanism is the Vascular Endothelial Growth Factor (VEGF) pathway. frontiersin.orgamegroups.org Propranolol has been shown to suppress the expression of VEGF and its receptor, which are crucial for the proliferation and maintenance of blood vessels. frontiersin.org This inhibition of VEGF signaling is a key component of propranolol's efficacy in treating infantile hemangiomas, which are benign vascular tumors. birthmark.orgamegroups.org In addition to VEGF, propranolol can also block the effects of other pro-angiogenic signals like basic fibroblast growth factor (bFGF) and matrix metalloproteinases. birthmark.org This multifaceted inhibition of angiogenic pathways contributes to the arrest of new blood vessel formation. birthmark.org

Induction of Endothelial Cell Apoptosis

In addition to inhibiting angiogenesis, propranolol can induce apoptosis, or programmed cell death, in endothelial cells. e-century.usresearchgate.netactasdermo.org This pro-apoptotic effect is a significant mechanism contributing to the regression of vascular tumors like infantile hemangiomas. birthmark.orgmdpi.com Studies have shown that propranolol can induce apoptosis in infantile hemangioma endothelial cells (IHECs) in a concentration-dependent manner. e-century.usresearchgate.net The induction of apoptosis involves both the intrinsic and extrinsic apoptotic pathways. researchgate.netbrieflands.com

Mechanistically, propranolol has been found to inhibit the phosphorylation of Akt and ERK, key proteins in signaling pathways that promote cell survival. e-century.us By inhibiting these pathways, propranolol shifts the cellular balance towards apoptosis. e-century.us Furthermore, research has identified that propranolol can upregulate the expression of apoptotic factors such as Apaf-1, caspase-9, and caspase-3. mdpi.com However, some studies suggest that while propranolol induces apoptosis in mature endothelial cells, it may not have the same effect on hemangioma stem cells, potentially explaining instances of tumor regrowth after treatment cessation. nih.gov

Table 2: Propranolol's Effect on Endothelial Cell Apoptosis

Molecular Target/PathwayEffect of PropranololCell Type
Akt PhosphorylationInhibitionEndothelial Cells e-century.us
ERK PhosphorylationInhibitionEndothelial Cells e-century.us
Apaf-1 ExpressionUpregulationHuman Umbilical Vein Endothelial Cells (HUVECs) mdpi.com
Caspase-9 ExpressionUpregulationHuman Umbilical Vein Endothelial Cells (HUVECs) mdpi.com
Caspase-3 ExpressionUpregulationHuman Umbilical Vein Endothelial Cells (HUVECs) mdpi.com
Caspase-3 ActivationNo inductionInfantile Hemangioma Stem Cells nih.gov

Down-regulation of the Renin-Angiotensin-Aldosterone System

Propranolol is known to down-regulate the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov It achieves this primarily by inhibiting the release of renin from the kidneys. nih.govjci.orgportlandpress.com Renin is a key enzyme that initiates the RAAS cascade, which plays a crucial role in regulating blood pressure and fluid balance. The release of renin is, in part, mediated by beta-adrenergic stimulation. portlandpress.comahajournals.org By blocking beta-adrenergic receptors in the kidneys, propranolol effectively reduces renin secretion. nih.govahajournals.org This reduction in renin leads to decreased production of angiotensin II and aldosterone, ultimately contributing to the antihypertensive effects of propranolol. nih.gov The antihypertensive efficacy of propranolol has been shown to be directly related to the pretreatment renin level and the degree of renin reduction achieved with treatment. nih.gov

Pharmacokinetic Research of Propranolol Hydrochloride

Absorption and Bioavailability Dynamics

The processes by which propranolol (B1214883) hydrochloride is absorbed and becomes available to the systemic circulation are complex and influenced by several factors.

Oral Absorption Characteristics

Propranolol hydrochloride is a highly lipophilic compound that is rapidly and almost completely absorbed following oral administration. fda.govnih.gov Despite its complete absorption, its systemic bioavailability is variable, largely due to extensive first-pass metabolism in the liver. scielo.brnih.gov This means that a significant portion of the drug is metabolized before it reaches the systemic circulation, resulting in a lower amount of active drug available to the body. scielo.br The bioavailability of orally administered propranolol is typically around 25%. wikipedia.org

Peak plasma concentrations are generally observed approximately 1 to 4 hours after an oral dose in fasting individuals. fda.govdrugbank.com Research in rats indicates that propranolol can be absorbed throughout the entire intestine, with the colon being the primary site of absorption. wikipedia.orgnih.gov This was demonstrated in a study using in-situ single-pass intestinal perfusion in rats, which measured the effective permeability (Peff) in different intestinal segments. nih.govnih.gov

Table 1: Effective Permeability (Peff) of Propranolol in Rat Intestinal Segments

Intestinal SegmentEffective Permeability (Peff) (x 10⁻⁴ cm/s)
Duodenum0.3316
Jejunum0.4035
Ileum0.5092
Colon0.7167
Data sourced from studies on rat intestinal absorption. nih.govnih.gov

Dose-Dependent Bioavailability

This compound exhibits dose-dependent or nonlinear pharmacokinetics. uomus.edu.iqcopbela.org This means that an increase in the administered dose does not result in a proportional increase in the plasma concentration of the drug. semanticscholar.org This phenomenon is primarily due to the saturation of the hepatic enzymes responsible for its extensive first-pass metabolism. copbela.orgjove.comnih.gov

When higher doses are administered, the metabolic pathways in the liver become saturated, allowing a larger fraction of the drug to escape metabolism and enter the systemic circulation, thus increasing bioavailability. jove.comnih.gov A review of clinical trials showed that a twofold increase in the dose of propranolol resulted in a 2.5-fold increase in the area under the curve (AUC), which is a measure of total drug exposure. researchgate.netingentaconnect.comnih.gov This dose-dependent bioavailability has been reported for plasma propranolol levels higher than 20 ng/ml. scielo.br

Impact of Food Co-administration on Bioavailability

The co-administration of food can significantly enhance the bioavailability of propranolol. researchgate.netdrugs.com Studies have shown that taking propranolol with a meal, particularly a protein-rich meal, increases its bioavailability. fda.govnih.govnih.govuspharmacist.com One study reported a mean increase in bioavailability of 53% when propranolol was taken with a meal. nih.govuspharmacist.com This increase is linearly related to the protein content of the meal. nih.gov

The proposed mechanism for this food effect is not a decrease in the rate of metabolism but rather a transient inhibition of presystemic conjugation and a reduction in the hepatic extraction of the drug, possibly due to an increased rate of entry into the liver. researchgate.netnih.gov While food enhances bioavailability, it does not appear to significantly alter the time to reach peak plasma concentration. fda.govdrugbank.comresearchgate.net

Mechanisms of Transdermal Permeation Enhancement (e.g., Lipid Bilayer Disruption, Keratin (B1170402) Denaturation)

Transdermal delivery is being explored as an alternative route to bypass the extensive first-pass metabolism of propranolol. mums.ac.ir However, the stratum corneum, the outermost layer of the skin, acts as a significant barrier. dovepress.com To overcome this, various permeation enhancers are used, which primarily work by two mechanisms: disrupting the lipid bilayer and denaturing keratin within the stratum corneum. nih.govjapsonline.comtandfonline.com

Lipid Bilayer Disruption: Many chemical enhancers, such as terpenes (e.g., 1,4-cineole) and surfactants, increase the fluidity of the stratum corneum lipids by disrupting their highly ordered intercellular packing. mums.ac.irnih.govfarmaciajournal.com This disruption creates pathways for the drug to permeate through the skin more easily. nih.govjrespharm.com Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) have confirmed that enhancers like 1,4-cineole (B1204204) and glycerol (B35011) monooleate disrupt the lipid bilayers. dovepress.comnih.gov

Keratin Denaturation: Some enhancers also interact with the proteins (keratin) in the stratum corneum, altering their structure. nih.govjapsonline.com This denaturation further compromises the barrier function of the skin, facilitating drug penetration. nih.gov For instance, 1,4-cineole has been shown to enhance propranolol absorption through both lipid disruption and keratin denaturation. nih.gov

Distribution Profile

Once absorbed into the bloodstream, this compound is distributed throughout the body.

Plasma Protein Binding Characteristics

Propranolol is extensively bound to plasma proteins, with approximately 90% of the circulating drug being bound. fda.govwikipedia.orgdrugbank.comfda.govfda.gov Other studies have reported a range of 85-96%. drugbank.com The binding is enantiomer-selective, meaning the two mirror-image forms of the propranolol molecule (S- and R-isomers) bind differently. fda.govfda.gov

The primary binding proteins are alpha-1-acid glycoprotein (B1211001) (AAG) and human serum albumin (HSA). wikipedia.orgfda.govmdpi.com

The S(-)-enantiomer, which is the more pharmacologically active form, preferentially binds to alpha-1-acid glycoprotein . fda.govfda.govnih.gov

The R(+)-enantiomer preferentially binds to albumin . fda.govfda.gov

Studies have shown that at varying concentrations, the percentage of propranolol bound to HSA can decline from 49% to 39%, while binding to AAG can decrease from 68% to 4% as drug concentrations increase, indicating saturable binding to AAG. deepdyve.comoup.com The extent of protein binding can be influenced by factors such as pH. deepdyve.comoup.com This high degree of protein binding influences the drug's distribution and elimination. researchgate.netbioline.org.br

Table 2: Plasma Protein Binding of Propranolol

ParameterFindingSource(s)
Overall Binding ~90% (Range: 85-96%) wikipedia.orgdrugbank.comfda.gov
Primary Proteins Alpha-1-acid glycoprotein (AAG), Albumin (HSA) wikipedia.orgfda.gov
S(-)-enantiomer Preferentially binds to AAG fda.govnih.gov
R(+)-enantiomer Preferentially binds to Albumin fda.gov
Binding to HSA Declines from 49% to 39% with increasing concentration deepdyve.comoup.com
Binding to AAG Declines from 68% to 4% with increasing concentration deepdyve.comoup.com

Blood-Brain Barrier Permeability and Central Nervous System Access

This compound is a highly lipophilic (fat-soluble) drug, a characteristic that facilitates its ability to cross the blood-brain barrier (BBB). wikipedia.orgmdpi.com This barrier is a protective layer of tightly joined endothelial cells that regulates the passage of substances from the bloodstream into the central nervous system (CNS). mdpi.com Propranolol's lipid solubility allows it to readily diffuse through this barrier, leading to significant concentrations in the brain. wikipedia.orgmdpi.com

Research has demonstrated that propranolol achieves high concentrations in the brain, with one study reporting a brain-to-blood concentration ratio of 33:1. wikipedia.org This is in stark contrast to more hydrophilic (water-soluble) beta-blockers like atenolol, which had a brain-to-blood ratio of only 0.2:1 in the same study. wikipedia.org The ability of propranolol to access the CNS is a key factor in some of its therapeutic applications and also accounts for certain central nervous system effects. wikipedia.org The passage across the BBB is also influenced by efflux pumps like P-glycoprotein, for which propranolol is a substrate, although this is not considered a limiting factor for its intestinal absorption in typical therapeutic doses. fda.gov

Volume of Distribution Dynamics

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues compared to the plasma. This compound exhibits a large apparent volume of distribution, indicating extensive tissue uptake. drugbank.comahajournals.org

The reported Vd for propranolol is approximately 4 to 5 L/kg or around 320 liters. wikipedia.orgdrugbank.comfda.govfresenius-kabi.us This extensive distribution is partly due to its high lipophilicity, which allows it to move from the bloodstream into various tissues. wikipedia.orgmdpi.com Propranolol is also highly bound to plasma proteins, with approximately 90% of the circulating drug bound to albumin and alpha-1-acid glycoprotein. fda.govdrugbank.comfda.govfda.gov This binding is stereoselective, with the S(-)-enantiomer preferentially binding to alpha-1-acid glycoprotein and the R(+)-enantiomer to albumin. fda.govfresenius-kabi.usfda.govfda.gov While high protein binding can sometimes limit tissue distribution, the avid uptake of propranolol by tissues overcomes this, leading to its large Vd. nih.gov

Certain conditions can alter the volume of distribution. For instance, patients with chronic liver disease have shown an increased volume of distribution. fresenius-kabi.usdrugs.com In contrast, studies in elderly and young subjects, as well as between genders when adjusted for weight, have shown the apparent volume of distribution to be similar. fda.gov

Interactive Table: Propranolol Volume of Distribution Data

ParameterValueSource(s)
Volume of Distribution (Vd) ~4 L/kg wikipedia.orgfda.govdrugbank.comfda.gov
Total Apparent Vd ~320 L wikipedia.orgdrugbank.comahajournals.org
Distribution Half-life (T½ alpha) 5-10 minutes fda.govfresenius-kabi.usdrugs.com
Plasma Protein Binding ~90% (85-96%) wikipedia.orgfda.govdrugbank.comfda.gov

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism, primarily in the liver, before being excreted from the body. fda.govnih.govdrugs.comdroracle.ai

Extensive First-Pass Metabolism

After oral administration, propranolol is almost completely absorbed from the gastrointestinal tract. fda.govnih.gov However, it is subject to a high degree of "first-pass" metabolism in the liver. fda.govnih.govnih.gov This means that a significant portion of the absorbed drug is metabolized by the liver before it reaches the systemic circulation. nih.gov

The hepatic extraction ratio for propranolol is high, meaning the liver is very efficient at removing it from the blood. droracle.ainih.govfrontiersin.orgnumberanalytics.com This clearance is so effective that it is largely dependent on the rate of hepatic blood flow. nih.govnih.govnih.govfrontiersin.org As a result of this extensive first-pass effect, the systemic bioavailability of oral propranolol is only about 25% on average. fda.govfda.govfrontiersin.org The high hepatic extraction means that both protein-bound and unbound drug are removed from the blood by the liver. nih.gov

Role of Cytochrome P450 Enzymes (CYP2D6, CYP1A2, CYP2C19, CYP3A4)

The metabolism of propranolol is carried out by a family of enzymes known as cytochrome P450 (CYP). wikipedia.orgdroracle.ai Several specific CYP enzymes are involved in its biotransformation. wikipedia.org

The primary routes of metabolism are aromatic hydroxylation, N-dealkylation, and direct glucuronidation. fda.govfda.govfda.govdrugs.comdroracle.ai The key CYP enzymes responsible for these pathways are:

CYP2D6: This enzyme is the main catalyst for aromatic hydroxylation, particularly the formation of 4-hydroxypropranolol (B128105). wikipedia.orgfda.govfda.govfda.govfda.govdrugs.comdroracle.aipharmgkb.orgnih.gov It also contributes to a lesser extent to side-chain oxidation. fda.govfda.govfda.govfda.gov

CYP1A2: This enzyme is primarily responsible for side-chain oxidation, specifically the N-desisopropylation of propranolol. fda.govfda.govfda.govfda.govdroracle.aipharmgkb.orgnih.govnih.gov It can also contribute to 4-hydroxylation, especially when CYP2D6 activity is low. pharmgkb.orgnih.gov

CYP2C19: Propranolol is also a substrate for CYP2C19, although its role is considered minor compared to CYP2D6 and CYP1A2. wikipedia.orgfda.govnih.gov

CYP3A4: This enzyme also plays a minor role in the metabolism of propranolol. wikipedia.org

The activity of these enzymes can vary between individuals due to genetic factors (polymorphisms), which can contribute to the wide variability in plasma concentrations of propranolol observed among patients. nih.gov For example, individuals who are poor metabolizers via CYP2D6 may have altered clearance of propranolol metabolites. pharmgkb.orgnih.gov

Major Metabolites (e.g., 4'-hydroxypropranolol, N-desisopropylpropranolol, Propranolol Glucuronide)

The extensive metabolism of propranolol results in the formation of numerous metabolites, with at least 12 identified in the urine. drugbank.com The major metabolic pathways and their resulting products are:

Aromatic Hydroxylation: This pathway accounts for approximately 42% of propranolol metabolism and leads to the formation of hydroxylated metabolites. fda.govdrugbank.comfda.govfda.govdrugs.com The most significant of these is 4'-hydroxypropranolol , which is pharmacologically active, possessing beta-adrenergic blocking activity. wikipedia.orgdrugs.comnih.gov Other hydroxylated metabolites include 5-hydroxypropranolol and 7-hydroxypropranolol. mdpi.comresearchgate.net

Side-Chain Oxidation and N-dealkylation: This route is responsible for about 41% of the drug's metabolism. fda.govfda.govfda.govdrugs.com The initial step, N-desisopropylation, forms N-desisopropylpropranolol . drugbank.compharmgkb.orgnih.gov This metabolite is then further oxidized to products like naphthoxylactic acid. fda.govfda.govfda.govpharmgkb.org

Direct Glucuronidation: Approximately 17% of a propranolol dose undergoes direct conjugation with glucuronic acid to form Propranolol Glucuronide . fda.govdrugbank.comfda.govfda.govdrugs.compharmgkb.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9, UGT2B4, and UGT2B7. pharmgkb.org

The metabolites, including glucuronic acid and sulfate (B86663) conjugates of 4-hydroxypropranolol, are then excreted in the urine. fda.govfda.govfda.govdrugs.comdroracle.ai

Interactive Table: Major Metabolic Pathways of Propranolol

Metabolic PathwayPercentage of Total MetabolismKey EnzymesMajor MetabolitesSource(s)
Aromatic Hydroxylation ~42%CYP2D6, CYP1A24'-hydroxypropranolol fda.govdrugbank.comfda.govfda.govdrugs.comnih.gov
Side-Chain Oxidation/N-dealkylation ~41%CYP1A2, CYP2D6N-desisopropylpropranolol, Naphthoxylactic acid fda.govfda.govfda.govdrugs.compharmgkb.org
Direct Glucuronidation ~17%UGT1A9, UGT2B7Propranolol Glucuronide fda.govdrugbank.comfda.govfda.govdrugs.compharmgkb.org

Elimination Kinetics

The elimination of propranolol from the body follows first-order kinetics, meaning a constant fraction of the drug is eliminated per unit of time. medcentral.com The primary route of elimination is through hepatic metabolism, with the resulting metabolites being excreted in the urine. wikipedia.orgfda.govnih.govdrugs.com Only a very small amount (1-4%) of the parent drug is excreted unchanged in the urine or feces. wikipedia.org

The plasma half-life of propranolol typically ranges from 3 to 6 hours. drugbank.comfda.govnih.govdrugs.comnih.gov However, this can be prolonged in certain situations, such as in the elderly or in patients with liver cirrhosis, where it can increase to 11 hours. drugs.com The elimination half-life after intravenous administration is generally between 2 and 5.5 hours. fda.govfresenius-kabi.usdrugs.com

The clearance of propranolol is high and is largely dependent on hepatic blood flow. drugbank.comnih.govdroracle.ainih.govfrontiersin.org In healthy adults, the clearance has been reported to be around 810 mL/min. drugbank.comahajournals.org Factors that reduce hepatic blood flow or liver function, such as liver disease or aging, can decrease propranolol clearance and prolong its half-life. fresenius-kabi.usdrugs.comdrugs.comdroracle.aimedcentral.com While renal impairment can lead to higher plasma levels of metabolites, it does not significantly affect the clearance of the parent drug, as it is primarily cleared by the liver. fda.govdrugs.commedcentral.com Hemodialysis does not substantially remove propranolol from the blood. medcentral.com

Renal Excretion

This compound is eliminated from the body primarily through extensive metabolism, with the resulting metabolites being excreted by the kidneys. fda.gov Research indicates that between 95% and 100% of an administered dose is recovered in the urine as various metabolites and their conjugates. tga.gov.au Very little of the parent compound is excreted unchanged; studies report that only about 1% to 4% of a dose is found in the urine or feces as propranolol. wikipedia.org

The renal clearance of the total radioactive metabolites of propranolol is directly related to renal function. bmj.com In cases of severe renal failure, the half-life of these metabolites is significantly lengthened. bmj.com However, the pharmacokinetics of the active drug, propranolol, are not substantially affected by renal impairment. ahajournals.orgosti.gov Some studies have even noted a slightly reduced half-life in patients with renal failure. fda.govpfizer.com This is potentially due to a reduced volume of distribution from loss of muscle mass. ahajournals.org Despite a shorter half-life in some cases, patients with chronic renal failure have been observed to have peak plasma levels of propranolol that are two to four times higher than individuals with normal renal function. fda.govfda.govnih.gov This is attributed to a decrease in first-pass clearance due to the downregulation of hepatic cytochrome P450 activity associated with chronic renal failure. pfizer.comfda.gov Propranolol is not significantly removed from the blood by dialysis. fda.gov

The primary metabolites found in urine include propranolol glucuronide, naphthyloxylactic acid, and conjugates of 4-hydroxypropranolol. fda.gov After an oral dose, approximately 91% is recovered as at least 12 different metabolites in the urine. wikipedia.orgdrugbank.com

Table 1: Renal Excretion and Metabolite Profile of this compound

ParameterFinding
Unchanged Drug Excreted in Urine/Feces 1% to 4% wikipedia.org
Total Dose Recovered as Metabolites in Urine 91% to 100% tga.gov.audrugbank.com
Effect of Renal Failure on Metabolite Half-life Greatly lengthened bmj.com
Effect of Renal Failure on Propranolol Half-life Relatively unaffected or slightly shortened ahajournals.orgpfizer.com
Effect of Chronic Renal Failure on Peak Plasma Levels 2 to 4 times higher than in healthy subjects fda.govfda.gov
Dialyzability Not significant fda.gov

Hepatic Clearance Dynamics

This compound is characterized as a drug with a high hepatic extraction ratio, meaning a significant portion of the drug is removed from the blood during its first passage through the liver. jove.comnih.gov This extensive first-pass metabolism is a defining feature of its pharmacokinetics, leading to a relatively low oral bioavailability, which is typically around 25%. wikipedia.orgscielo.br

The clearance of propranolol is highly dependent on hepatic blood flow; as liver blood flow increases, so does the clearance of the drug. ahajournals.orgdrugbank.com The metabolism in the liver occurs through three main pathways: aromatic hydroxylation, N-dealkylation followed by side-chain oxidation, and direct glucuronidation. fda.govdroracle.ai The estimated contributions of these pathways are approximately 42%, 41%, and 17%, respectively, though significant variation exists among individuals. fda.gov

The cytochrome P450 (CYP) enzyme system is central to propranolol's hepatic clearance. ontosight.ai

CYP2D6 is the primary enzyme responsible for aromatic hydroxylation, which produces the active metabolite 4-hydroxypropranolol. wikipedia.orgpharmgkb.orgmdpi.com

CYP1A2 is the main enzyme involved in side-chain oxidation. pharmgkb.orgfda.gov

CYP2C19 also plays a minor role in its metabolism. wikipedia.org

Direct glucuronidation of propranolol is carried out by several UGT enzymes, including UGT1A9 and UGT2B7. pharmgkb.org Because of this extensive and complex hepatic metabolism, any condition or co-administered drug that affects hepatic blood flow or the activity of these CYP enzymes can significantly alter propranolol's clearance and plasma concentrations. ahajournals.orgontosight.ai

Table 2: Hepatic Metabolism Pathways for this compound

Metabolic PathwayPrimary Enzyme(s) InvolvedApproximate Contribution to Total MetabolismKey Metabolite(s)
Aromatic Hydroxylation CYP2D6 wikipedia.orgpharmgkb.org~42% fda.gov4-hydroxypropranolol wikipedia.org
Side-Chain Oxidation CYP1A2 pharmgkb.orgfda.gov~41% fda.govNaphthyloxylactic acid pharmgkb.org
Direct Glucuronidation UGT1A9, UGT2B7 pharmgkb.org~17% fda.govPropranolol glucuronide drugbank.com

Half-life Variability in Different Populations (e.g., Hepatic Impairment)

The elimination half-life of this compound in healthy individuals typically ranges from 3 to 6 hours. tga.gov.aupfizer.comdrugbank.com However, this can be highly variable, particularly in populations with impaired hepatic function. ahajournals.org

In patients with liver disease, such as cirrhosis, the pharmacokinetics of propranolol are significantly altered. plos.org The elimination half-life is prolonged, and the systemic bioavailability after an oral dose is markedly increased. ahajournals.orgplos.org This is due to a combination of factors, including reduced first-pass metabolism, decreased hepatic blood flow, and the shunting of blood away from the liver (portosystemic shunting), which allows more of the drug to bypass hepatic elimination and enter systemic circulation. ahajournals.org

Multiple studies have quantified these changes. In patients with cirrhosis, the half-life of propranolol has been shown to increase to 11 hours, compared to 4 hours in healthy controls. pfizer.comfda.gov Another study noted the half-life could be prolonged to as much as 35 hours in cirrhotic patients with portocaval anastomoses. ahajournals.org The oral bioavailability can increase from an average of 27% in healthy subjects to 83% in patients with cirrhosis. plos.org This results in substantially higher plasma concentrations; studies have found that steady-state unbound propranolol concentrations can be increased by 2.5 to 3-fold in cirrhotic patients compared to healthy individuals. pfizer.comfda.govdroracle.ai

Table 3: Comparison of Propranolol Pharmacokinetics in Healthy vs. Hepatically Impaired Subjects

Pharmacokinetic ParameterHealthy SubjectsPatients with CirrhosisFold Change
Elimination Half-life ~3-6 hours tga.gov.audrugbank.com11 hours pfizer.comfda.gov~2-3x increase
Oral Bioavailability 27% plos.org83% plos.org~3x increase
Area Under the Curve (AUC) - Oral Reference~6-fold greater plos.org~6x increase
Steady-State Unbound Concentration Reference~3-fold higher pfizer.comfda.gov~3x increase

Investigational and Mechanistic Clinical Research of Propranolol Hydrochloride in Disease States

Cardiovascular System Research

Propranolol (B1214883) hydrochloride exerts its primary effects on the cardiovascular system by blocking beta-1 and beta-2 adrenergic receptors. patsnap.comwikipedia.org This blockade leads to a variety of physiological responses that are beneficial in managing several cardiovascular conditions.

The antihypertensive effects of propranolol hydrochloride are multifactorial and not yet fully established. pfizer.comnih.gov Key proposed mechanisms include:

Decreased Cardiac Output: By blocking beta-1 receptors in the heart, propranolol reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect). patsnap.comopenaccessjournals.com This leads to a decrease in the amount of blood pumped by the heart, thereby lowering cardiac output and contributing to a reduction in blood pressure. nih.govnih.gov While acute administration of propranolol lowers cardiac output without a significant immediate change in blood pressure, chronic use leads to a gradual reduction in blood pressure as total peripheral resistance adapts. nih.gov

Inhibition of Renin Release: Propranolol inhibits the release of renin from the kidneys, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). patsnap.comnih.gov Beta-1 receptor stimulation normally promotes renin release. nih.gov By blocking these receptors, propranolol curtails this process, leading to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. patsnap.commedscape.com This suppression of the RAAS contributes to the long-term antihypertensive effect. nih.gov Studies in animal models have demonstrated that propranolol impairs renin release induced by vasodilating drugs and potentiates their hypotensive action. nih.govahajournals.org

Diminution of Tonic Sympathetic Nerve Outflow from Vasomotor Centers: Propranolol is lipophilic, allowing it to cross the blood-brain barrier and exert effects on the central nervous system (CNS). patsnap.com It is thought to reduce the tonic sympathetic nerve outflow from vasomotor centers in the brain, further contributing to its blood pressure-lowering effects. pfizer.comnih.gov Animal studies have shown that central administration of propranolol can lower arterial pressure and decrease preganglionic sympathetic nervous activity. nih.gov However, some human studies have not observed an acute decrease in muscle sympathetic nerve activity with propranolol, suggesting the central effect may be more complex or develop over time. ahajournals.org

Propranolol is effective in the management of angina pectoris primarily by reducing myocardial oxygen demand. pfizer.comopenaccessjournals.comcvpharmacology.com This is achieved through several mechanisms:

Reduced Myocardial Oxygen Demand: By blocking catecholamine-induced increases in heart rate, systolic blood pressure, and the velocity and extent of myocardial contraction, propranolol lessens the workload on the heart. pfizer.comahajournals.org This reduction in myocardial oxygen consumption is particularly beneficial during exercise, delaying the onset of anginal pain and increasing work capacity. pfizer.com Research has shown that propranolol can lower myocardial oxygen consumption at rest and during exercise. ahajournals.org While it may slightly increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, the net effect is a favorable reduction in oxygen demand. pfizer.com

Propranolol's antiarrhythmic properties are primarily due to its beta-adrenergic blocking activity, although other mechanisms may play a role. pfizer.comfda.gov

Beta-Adrenergic Blockade: By blocking beta-1 receptors in the heart, propranolol slows the heart rate, decreases the speed of atrioventricular (AV) conduction, and depresses sinus node function. patsnap.comcvpharmacology.com This helps to control various types of arrhythmias, especially those exacerbated by sympathetic stimulation. cvpharmacology.com

Quinidine-like or Anesthetic-like Membrane Action: At dosages higher than those required for beta-blockade, propranolol exhibits a membrane-stabilizing effect, similar to the antiarrhythmic drug quinidine (B1679956) or local anesthetics. pfizer.comfda.govdrugs.comncats.io This action affects the cardiac action potential, but its clinical significance in the treatment of arrhythmias is considered uncertain. pfizer.comfda.govdrugs.comncats.io

Several large-scale clinical trials have demonstrated the benefit of propranolol in reducing morbidity and mortality in patients who have suffered a myocardial infarction (MI).

The Beta-Blocker Heart Attack Trial (BHAT), a major randomized, double-blind, placebo-controlled study, enrolled 3,837 patients 5 to 21 days after an acute MI. nih.govnih.gov The results showed that over an average follow-up of 25 months, propranolol therapy led to a statistically significant 26% reduction in total mortality compared to placebo. nih.govahajournals.org The trial also reported significant reductions in cardiovascular mortality, arteriosclerotic heart disease mortality, and sudden death. nih.gov

Table 1: Key Findings from the Beta-Blocker Heart Attack Trial (BHAT)

Outcome Propranolol Group Placebo Group Reduction p-value
Total Mortality 7.2% 9.8% 26% <0.005
Cardiovascular Mortality 6.6% 8.9% 26% <0.01
Arteriosclerotic Heart Disease Mortality 6.2% 8.5% - -
Sudden Death 3.3% 4.6% 28% -

Data sourced from multiple reports on the BHAT. nih.govnih.govahajournals.orgjacc.org

Research has explored the impact of propranolol on left ventricular (LV) remodeling and function following primary coronary stenting for acute MI. One study compared the effects of propranolol and carvedilol (B1668590) in this patient population. nih.gov After six months, there was no significant difference in the change in LV end-diastolic volume between the two beta-blocker groups. nih.gov While the increase in LV ejection fraction was greater in the carvedilol group, multivariate analysis revealed that the type of beta-blocker did not significantly influence changes in LV volume or ejection fraction. nih.gov This suggests that propranolol may be as beneficial as carvedilol in influencing LV remodeling and function after primary coronary stenting in acute MI. mdpi.commdpi.com

Propranolol is widely used in the management of portal hypertension and the prevention of variceal bleeding in patients with cirrhosis. nih.govaasld.org Its mechanism of action in this setting involves:

Reduction of Portal Pressure: Propranolol, as a non-selective beta-blocker, reduces portal pressure through two main actions: a decrease in cardiac output via beta-1 blockade and splanchnic vasoconstriction resulting from beta-2 blockade, which reduces portal blood flow. elsevier.es

Numerous studies have confirmed the efficacy of propranolol in both primary and secondary prophylaxis of variceal bleeding. aasld.orgmedscape.com Meta-analyses have shown that non-selective beta-blockers can reduce the risk of a first variceal bleed by approximately 45-50%. medscape.com A prospective study demonstrated that propranolol significantly reduced the hepatic venous pressure gradient (HVPG), a measure of portal pressure. nih.gov

Table 2: Hemodynamic Effects of Propranolol in Patients with Liver Cirrhosis and Portal Hypertension

Parameter Mean Change p-value
Hepatic Venous Pressure Gradient (HVPG) -21% <0.01
Portal Venous Flow -25% <0.01
Heart Rate -20% <0.01
Blood Pressure -3% <0.01

Data from a prospective study on the effects of propranolol. nih.gov

Effects on Left Ventricular Volume and Function Post-Coronary Stenting

Neuropsychiatric and Neurological Condition Research

This compound, a non-selective beta-adrenergic receptor antagonist, has been the subject of extensive research for its therapeutic potential in a variety of neuropsychiatric and neurological conditions. Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system, influencing pathways involved in memory, anxiety, and motor control. openaccessjournals.com

Propranolol is considered one of the most effective first-line medications for migraine prophylaxis. nih.gov Its efficacy has been demonstrated in numerous controlled trials, leading to its established use in preventing both migraine with and without aura. The primary therapeutic benefit is a reduction in the frequency of migraine attacks. For some individuals, the frequency of migraines may be reduced by 50% or more. verywellhealth.com

It is important to note that while effective, the therapeutic benefits of propranolol for migraine prevention may take up to 12 weeks to become apparent at an adequate dose. nih.gov

Table 1: Proposed Mechanisms of Propranolol in Migraine Prophylaxis

Proposed MechanismDescription
Vasomotor Stability Prevents the dilation of cerebral blood vessels associated with migraine attacks. verywellhealth.com
Reduced Neuronal Hyperexcitability Decreases the overall electrical excitability of the brain. verywellhealth.commigrainecanada.org
Serotonin (B10506) Level Stabilization Modulates fluctuations in serotonin levels, which are implicated in migraine pathophysiology. verywellhealth.com
Beta-Adrenoceptor Blockade The blockade of β-adrenoceptors is considered a key action, although the exact downstream effects leading to migraine prevention are still being elucidated.

Propranolol is a cornerstone in the medical management of essential tremor, a common movement disorder. medscape.com While the exact cause of essential tremor is not fully understood, it is hypothesized to result from an abnormally functioning central oscillator located near the brainstem, involving cerebellar-brainstem-thalamic-cortical circuits. medscape.com

The mechanism of action of propranolol in reducing essential tremor is thought to be twofold, involving both peripheral and central effects. nih.gov Peripherally, it is believed to act through the blockade of beta-2 adrenergic receptors. medscape.com Centrally, it exerts a depressant effect, although the specific neural pathways involved are still under investigation. nih.gov Research in animal models suggests that propranolol modulates the spiking activity of Purkinje cells in the cerebellum, a key area in the tremor network. mdpi.com

Clinically, propranolol has been shown to reduce tremor amplitude in approximately 50-70% of patients. medscape.commedscape.com This reduction in tremor can be significant, although some individuals may not experience a benefit. medscape.comneurology.org

Table 2: Research Findings on Propranolol for Essential Tremor

Study AspectFinding
Efficacy Reduces tremor amplitude in 50-70% of patients. medscape.commedscape.com
Mechanism Believed to involve both peripheral beta-2 receptor blockade and a central depressant effect. nih.govmedscape.com
Cerebellar Involvement Modulates the activity of Purkinje cells in the cerebellum. mdpi.com
Clinical Use Considered a first-line treatment for essential tremor. medscape.com

Propranolol is utilized to manage the physical symptoms of anxiety, particularly in performance-related situations like public speaking or stage fright. openaccessjournals.comnih.gov Its primary mechanism in this context is the attenuation of the sympathetic nervous system's response to stress. openaccessjournals.com By blocking beta-adrenergic receptors, propranolol reduces the effects of adrenaline and noradrenaline, which are responsible for many of the physical manifestations of anxiety, such as palpitations, tremors, and increased heart rate. openaccessjournals.comnih.gov

The anxiolytic effect of propranolol is largely attributed to its peripheral action, interrupting the feedback loop where physical symptoms of anxiety can perpetuate psychological distress. bmj.com While it helps control the somatic symptoms, it is thought to have less direct impact on the psychological components of anxiety. wikipedia.org

Research has shown that propranolol can be effective in reducing the physiological symptoms of anxiety in various contexts, including performance anxiety and social phobia. openaccessjournals.comnih.gov

A significant area of investigational research for propranolol is in the treatment of Post-Traumatic Stress Disorder (PTSD). The focus of this research is on the process of emotional memory reconsolidation. istss.orgfrontiersin.org When a memory is recalled, it becomes temporarily unstable and susceptible to modification before being stored again—a process known as reconsolidation. istss.orgusc.edu.au

Propranolol is thought to interfere with this reconsolidation process for traumatic memories. istss.orgfrontiersin.org By administering propranolol when a traumatic memory is reactivated, the emotional intensity associated with that memory can be dampened without erasing the memory itself. frontiersin.orgusc.edu.au This is believed to occur through the blockade of beta-adrenergic receptors in brain regions crucial for fear and emotional memory, such as the amygdala. istss.org The noradrenergic system plays a key role in regulating the stress response and is implicated in fear and learning processes. frontiersin.org

Studies in both animal models and humans have shown that propranolol can modulate the retrieval of fear memories. frontiersin.orgnih.gov When administered before fear retrieval, propranolol has been found to decrease fear expression. nih.gov This effect is thought to be due to the impaired retrieval of the fear memory, which is context-specific, rather than a general anxiolytic effect. nih.gov

Functional magnetic resonance imaging (fMRI) studies in humans have begun to explore the neural correlates of propranolol's effects on traumatic memory. Research has shown that traumatic memory reactivation under the influence of propranolol can lead to changes in the brain's functional connectivity. nih.gov

Specifically, studies have observed increased resting-state functional connectivity between the right hippocampus and the left parahippocampal gyrus in individuals with PTSD who received propranolol during trauma reactivation, a change not seen in the placebo group. nih.gov Propranolol may also alter the functional connectivity between the hippocampus, prefrontal cortex, and amygdala. nih.govresearchgate.net For instance, it has been suggested that propranolol could help stabilize connectivity between structures involved in memory and those responsible for the emotional and contextual regulation of that memory. nih.gov In animal models, propranolol administered before fear retrieval was found to acutely alter functional connectivity within and between these key brain regions. nih.govresearchgate.net

Table 3: Investigational Research of Propranolol in PTSD

Research AreaKey Findings
Emotional Memory Reconsolidation Propranolol administered during memory reactivation may dampen the emotional intensity of traumatic memories. frontiersin.orgusc.edu.au
Fear Memory Retrieval Acutely decreases fear expression by impairing the retrieval of context-specific fear memories. nih.gov
Functional Connectivity Alters functional connectivity between the hippocampus, prefrontal cortex, and amygdala. nih.govnih.govresearchgate.net

Post-Traumatic Stress Disorder (PTSD) and Emotional Memory Reconsolidation

Impact on Hippocampal Hilus Activity

Further investigation into the specific cell types affected revealed that propranolol significantly alters the activity of parvalbumin (PV)+ interneurons in the ventral, but not the dorsal, dentate gyrus. nih.govresearchgate.net Specifically, propranolol administration increased the activity of these PV-expressing inhibitory cells in the ventral hilus. nih.gov This suggests that the mechanism of action of propranolol on fear memory may involve a β-adrenergic blockade that differentially affects excitatory and inhibitory neurons within the hilar layer of the dentate gyrus. nih.gov

Parkinson's Disease Tremor Research (Stress System and Motor Cortex Activity Inhibition)

Recent clinical research has shed light on the potential of this compound in managing tremors associated with Parkinson's disease (PD). Studies have shown that propranolol can significantly reduce PD tremor, not only at rest but also during stressful situations. emjreviews.comparkinsons.org.uksciencedaily.comru.nl This is noteworthy as stress is a known factor that exacerbates tremors in individuals with PD. emjreviews.comsciencedaily.com

The mechanism behind this effect appears to involve the inhibition of tremor-related activity in the motor cortex. emjreviews.commedrxiv.orgnih.govnih.gov Functional magnetic resonance imaging (fMRI) studies have revealed that propranolol reduces activity in the brain circuits responsible for controlling tremors. emjreviews.comsciencedaily.com This suggests a direct cortical mechanism of action, independent of stress levels. emjreviews.commedrxiv.orgnih.govnih.gov The noradrenergic system is believed to play a role in amplifying tremor, and by acting as a non-selective beta-adrenergic receptor antagonist, propranolol appears to dampen this amplification at the level of the primary motor cortex. emjreviews.commedrxiv.orgnih.govnih.gov

A placebo-controlled, double-blind crossover study involving 27 PD patients with prominent resting tremor demonstrated that a single dose of propranolol reduced tremor power compared to a placebo. emjreviews.comnih.gov This effect was observed both at rest and during a cognitive load task designed to induce stress. emjreviews.comnih.gov The findings suggest that the noradrenergic system has a general, context-independent role in amplifying PD tremor. medrxiv.orgnih.gov

Cognitive Function Modulation (Stress-Associated Cognitive Deficits, Attention Enhancement)

This compound has been investigated for its ability to modulate cognitive functions, particularly in the context of stress-associated deficits and attention. Research indicates that propranolol can reverse cognitive impairments linked to chronic stress. oup.com In animal models, propranolol has been shown to attenuate cognitive deficits induced by chronic administration of corticosterone, a stress hormone. oup.com

In human studies, propranolol has demonstrated beneficial effects on cognition, especially in sustaining performance over time. nih.govresearchgate.net One study found that propranolol enhanced accuracy and reduced reaction time in a change detection task. nih.gov Interestingly, when combined with nicotine, propranolol showed synergistic effects, alleviating the decline in hit rate over time in a rapid visual information processing task. nih.gov This suggests that the cognitive effects of modulating β-adrenoceptor tone are context-dependent. nih.govresearchgate.net

Furthermore, research on fear extinction suggests that propranolol can stabilize prefrontal cortex activity that is dysregulated by stress. pnas.org By blocking β-noradrenergic receptors, propranolol may facilitate fear extinction processes when they would normally fail. pnas.org

Temporomandibular Disorder (TMD) Pain Analgesic Efficacy

Clinical trials have explored the analgesic efficacy of this compound for pain associated with temporomandibular disorder (TMD). A multicenter, randomized, double-blind, placebo-controlled trial investigated the effects of extended-release propranolol in patients with TMD myalgia. researchgate.netnih.gov While the study did not find a significant difference between propranolol and placebo in reducing the mean facial pain index, it did reveal other important findings. researchgate.netnih.gov

A significantly greater proportion of participants receiving propranolol experienced a 30% or greater reduction in the facial pain index compared to the placebo group (69.0% vs 52.6%). researchgate.netnih.gov Similarly, propranolol was also more effective in achieving a 50% or greater reduction in the facial pain index. researchgate.net

Further analysis of the data from the Study of Orofacial Pain and Propranolol (SOPPRANO) trial revealed that the efficacy of propranolol in reducing TMD pain was enhanced in individuals with comorbid migraine. medznat.com.ua The odds ratio for a 30% or greater reduction in facial pain was higher in migraine sufferers compared to non-migraineurs. medznat.com.ua Causal mediation analysis suggested that a significant portion of propranolol's therapeutic effect on TMD pain was mediated by its effect on heart rate, rather than a reduction in headache impact. medznat.com.ua

Analgesic Efficacy of Propranolol in TMD
Outcome MeasurePropranolol GroupPlacebo GroupP-value
≥30% Reduction in Facial Pain Index69.0%52.6%0.03 researchgate.net
≥50% Reduction in Facial Pain IndexNot specifiedNot specified0.03 researchgate.net

Alzheimer's Disease Related Markers and Cognitive Impairment

Research in animal models suggests that this compound may have a beneficial impact on markers related to Alzheimer's disease (AD) and associated cognitive impairment. Studies using transgenic mouse models of AD have shown that propranolol can attenuate cognitive deficits in tasks such as the novel object recognition and fear conditioning tests. oup.comnih.gov

Beyond cognitive improvements, propranolol has been found to counteract the increase in hippocampal levels of amyloid-β 42 (Aβ42), a key component of amyloid plaques in AD. oup.comnih.gov This effect was associated with an increased expression of insulin-degrading enzyme, which is involved in the clearance of Aβ. oup.comnih.govresearchgate.net

Furthermore, propranolol treatment has been shown to reverse other pathological markers in AD mouse models, including:

Tau hyperphosphorylation: Propranolol decreased the hyperphosphorylation of tau protein, another hallmark of AD. This may be related to an increase in the inactive form of GSK3β and a decrease in JNK1 expression. oup.comnih.gov

Synaptic pathology: Propranolol counteracted decreases in markers of synaptic health, such as the phosphorylation of Akt and the expression of brain-derived neurotrophic factor (BDNF). oup.comresearchgate.net

A study on a senescence-accelerated mouse model also found that propranolol attenuated cognitive memory impairments and reversed increases in Aβ42 levels in the hippocampus. nih.gov This was accompanied by a decreased expression of the cleaving enzyme BACE1 and an increased expression of the degrading enzyme IDE. nih.gov

Impact of Propranolol on Alzheimer's Disease Markers in Animal Models
MarkerEffect of PropranololAssociated Mechanism
Cognitive ImpairmentAttenuated oup.comnih.govnih.gov-
Hippocampal Aβ42 LevelsDecreased oup.comnih.govnih.govIncreased expression of insulin-degrading enzyme (IDE) oup.comnih.govresearchgate.netnih.gov
Tau HyperphosphorylationDecreased oup.comnih.govIncreased GSK3β phosphorylation (inactive form), decreased JNK1 expression oup.comnih.gov
Synaptic Pathology (p-Akt, BDNF)Counteracted decreases oup.comresearchgate.netnih.gov-

Restless Leg Syndrome Research

The use of this compound for Restless Legs Syndrome (RLS) has been mentioned in the literature, although robust clinical trial data is limited. Some sources suggest that propranolol has been reported as being useful in treating RLS symptoms. reliasmedia.com It has been included in lists of other medications that may be considered for RLS. reliasmedia.comnih.gov One source indicates that uncontrolled studies found this compound to be effective for periodic limb movement in sleep (PLMS) or RLS. jcpres.com However, a direct comparison of effectiveness with other treatments based on large-scale community experience suggests it may be less effective than other options like gabapentin. stuffthatworks.health

Oncological Research

This compound has garnered increasing interest for its potential anti-cancer properties. mdpi.com Research suggests that propranolol may influence several processes critical to tumor growth and progression, including angiogenesis, cell signaling, metastasis, and inflammation. mdpi.com

Pre-clinical and clinical evidence suggests that propranolol may have antitumoral effects in various types of cancer. mdpi.com Epidemiological studies have indicated a potential protective effect of beta-blockers, including propranolol, on the incidence of certain cancers. nih.gov For example, one study found a lower risk of prostate cancer in men treated with beta-blockers. nih.gov

Clinical trials are actively investigating the role of propranolol as an adjuvant therapy in different cancers. mdpi.comcancer.gov Some examples of ongoing or completed trials include:

Breast Cancer: A randomized phase 2 study investigated the effects of preoperative propranolol and found that it reduced intratumoral mesenchymal polarization and promoted immune cell infiltration. mdpi.com

Esophageal Cancer: Clinical trials are exploring propranolol in combination with chemoradiation therapy. cancer.gov

Melanoma: A trial is studying the combination of propranolol and pembrolizumab (B1139204) in patients with advanced melanoma. cancer.gov

Urothelial Cancer: The use of propranolol with immune checkpoint inhibitors is under investigation. cancer.gov

Kaposi Sarcoma: A study is evaluating propranolol for the treatment of this condition. cancer.gov

Infantile Hemangiomas (IH) Regression Mechanisms

The serendipitous discovery of propranolol's efficacy in treating infantile hemangiomas (IH), the most common benign tumors of infancy, has spurred extensive research into its molecular mechanisms of action. nih.govspandidos-publications.com The regression of these vascular tumors is attributed to a combination of effects, including the inhibition of angiogenesis and the induction of apoptosis. nih.govbirthmark.org

Angiogenesis Inhibition: Propranolol has been shown to interfere with the formation of new blood vessels, a critical process for hemangioma growth. nih.govucm.es It achieves this by downregulating proangiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govucm.es Furthermore, it inhibits the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating endothelial cell migration and tube formation. nih.govucm.es The antiangiogenic effects of propranolol are linked to the blockade of β2-adrenergic receptor signaling, which in turn suppresses downstream pathways like the ERK/MAPK cascade. birthmark.org

Apoptosis Induction: In addition to curbing angiogenesis, propranolol promotes the programmed cell death, or apoptosis, of hemangioma endothelial cells. nih.govbirthmark.orgspandidos-publications.com This effect is considered a long-term mechanism contributing to tumor regression. nih.gov Studies have indicated that propranolol can induce apoptosis through a p53-BAX mediated pathway. spandidos-publications.com The activation of this pathway leads to an increased rate of apoptosis in endothelial cells. spandidos-publications.com Research has also suggested that propranolol's pro-apoptotic effects in hemangioma stem cells are mediated through the β2-adrenergic receptor, leading to reduced cyclic AMP (cAMP) and MAP kinase activation. spandidos-publications.com

Table 1: Mechanistic Effects of Propranolol in Infantile Hemangioma Regression

MechanismKey Molecular Targets/PathwaysCellular OutcomeReference
Angiogenesis Inhibition ↓ VEGF, ↓ bFGF, ↓ MMP-2, ↓ MMP-9, ERK/MAPK pathway inhibitionGrowth arrest of the tumor nih.govbirthmark.orgucm.es
Apoptosis Induction ↑ p53, ↑ BAX, ↓ cAMP, ↓ MAP kinase activationRegression of the tumor nih.govbirthmark.orgspandidos-publications.com

Gastric Cancer Antiproliferative Activity

Emerging research has highlighted the potential of propranolol in inhibiting the proliferation of gastric cancer cells. nih.govresearchgate.net The proposed mechanisms involve the modulation of key signaling pathways and the expression of beta-adrenergic receptors.

AKT, MEK, ERK Pathway Inhibition: Propranolol has demonstrated the ability to suppress the growth of gastric cancer by inhibiting the phosphorylation of critical proteins in the AKT and MAPK signaling pathways. nih.govresearchgate.net In preclinical models, propranolol treatment led to a significant reduction in the phosphorylation of AKT, MEK, and ERK. nih.govresearchgate.net These pathways are known to play a crucial role in cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and reduced tumor growth. wjgnet.com For instance, studies have shown that propranolol can induce G1/S phase arrest in gastric cancer cells. nih.gov

β2-ARs Expression: The antiproliferative effects of propranolol in gastric cancer are linked to its interaction with β2-adrenergic receptors (β2-ARs). oncotarget.com The activation of these receptors by stress hormones can promote cancer cell proliferation. wjgnet.com By blocking these receptors, propranolol can counteract these growth-promoting signals. wjgnet.com Research has indicated that propranolol can induce apoptosis and cell cycle arrest in gastric cancer cells by inhibiting β-ARs and the subsequent NF-κB signaling. oncotarget.com

Table 2: Antiproliferative Effects of Propranolol in Gastric Cancer

Pathway/ReceptorEffect of PropranololCellular OutcomeReference
AKT/MAPK Pathway Inhibition of p-AKT, p-MEK, p-ERKReduced cell proliferation, G1/S phase arrest nih.govresearchgate.net
β2-Adrenergic Receptors AntagonismInhibition of proliferation, induction of apoptosis wjgnet.comoncotarget.com

Broader Solid Tumor Research

Beyond infantile hemangiomas and gastric cancer, the anti-tumor potential of propranolol is being investigated across a wider range of solid tumors. mdpi.com The primary mechanisms under investigation are its ability to induce apoptosis, inhibit angiogenesis, and prevent metastasis. nih.govmdpi.com

Apoptosis: Propranolol has been shown to induce apoptosis in various cancer cell lines, including melanoma, breast cancer, and colorectal cancer. nih.govmdpi.comoncotarget.com Studies have demonstrated that propranolol can trigger apoptosis by inhibiting signaling pathways such as the AKT/MAPK pathway. nih.govoncotarget.com In melanoma cells, for example, propranolol significantly increased the number of apoptotic cells. oncotarget.com

Angiogenesis: The anti-angiogenic properties of propranolol are not limited to infantile hemangiomas. Research suggests that it can inhibit angiogenesis in other solid tumors by downregulating key pro-angiogenic factors. nih.govmdpi.com This can help to restrict the tumor's blood supply, thereby limiting its growth and potential for spread.

Metastasis Inhibition: Preclinical studies have indicated that beta-blockers like propranolol may inhibit metastasis, the primary cause of cancer-related mortality. ucm.esoncotarget.com By interfering with the cellular processes that allow cancer cells to invade surrounding tissues and spread to distant organs, propranolol shows promise as a potential anti-metastatic agent. oncotarget.com

Table 3: Propranolol's Investigated Anti-Tumor Mechanisms in Solid Tumors

MechanismInvestigated Cancer TypesKey FindingsReference
Apoptosis Induction Melanoma, Breast Cancer, Colorectal CancerInhibition of AKT/MAPK pathways nih.govmdpi.comoncotarget.com
Angiogenesis Inhibition Various solid tumorsDownregulation of pro-angiogenic factors nih.govmdpi.com
Metastasis Inhibition Breast CancerReduced intratumoral mesenchymal polarization ucm.es

Other Therapeutic Research Areas

The therapeutic potential of this compound extends beyond its use in cardiovascular and cancer-related conditions. Researchers are actively investigating its mechanisms of action in other disease states.

Thyrotoxicosis Symptom Control Mechanisms

Propranolol is frequently used to manage the adrenergic symptoms of thyrotoxicosis, a condition caused by excessive thyroid hormone levels. aafp.orgnih.gov Its efficacy stems from two primary mechanisms. Firstly, as a non-selective beta-blocker, it effectively counteracts the effects of excess catecholamines, thereby alleviating symptoms such as tachycardia, tremors, and anxiety. ebmconsult.commyendoconsult.com Secondly, propranolol has the unique ability to inhibit the peripheral conversion of the less active thyroid hormone, thyroxine (T4), to the more potent triiodothyronine (T3) by blocking the enzyme 5'-monodeiodinase. aafp.orgebmconsult.commyendoconsult.com This dual action makes it a preferred beta-blocker in the management of thyroid storm and symptomatic hyperthyroidism. ebmconsult.comasean-endocrinejournal.org

Pheochromocytoma Management Adjunct

In the management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines, propranolol is used as an adjunctive therapy. medscape.commedcentral.com It is crucial that an alpha-adrenergic blocking agent is administered first to control hypertension. medscape.com Once alpha-blockade is established, propranolol can be added to control reflex tachycardia that may occur. medscape.commayoclinic.org It helps manage symptoms arising from excessive beta-receptor stimulation. medcentral.com

Sickle Cell Disease Investigations

Recent research has begun to explore the potential of propranolol as a novel therapy for sickle cell disease (SCD). news-medical.netashpublications.orgb-s-h.org.uk Studies have investigated its role as an anti-adhesive therapy. nih.govnih.gov Epinephrine (B1671497) can increase the adhesion of sickle red blood cells (SSRBCs) to the endothelium, a key event in the vaso-occlusive crises characteristic of SCD. nih.gov Research suggests that propranolol, by blocking β-adrenergic receptors, can inhibit this epinephrine-stimulated adhesion. nih.govnih.gov A phase I clinical trial showed that propranolol significantly reduced epinephrine-stimulated SSRBC adhesion in a dose-dependent manner. nih.gov These findings suggest that beta-blockers may have a therapeutic role in preventing vaso-occlusion in SCD. nih.gov

Anti-Inflammatory Mechanisms in various pathologies

This compound, a non-selective beta-adrenergic receptor blocker, has demonstrated notable anti-inflammatory properties across a range of pathologies. mdpi.comopenaccessjournals.com Its mechanisms of action extend beyond its primary cardiovascular effects and involve the modulation of key inflammatory pathways and cytokine production. openaccessjournals.com

Research indicates that propranolol can influence the differentiation of monocytes into macrophages, promoting an anti-inflammatory phenotype. mdpi.com Specifically, it has been shown to upregulate the expression of M2 macrophage markers, such as CD163 and CD206, which are associated with anti-inflammatory and tissue repair functions. mdpi.com This shift towards an M2-like phenotype is further supported by the increased secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com

Propranolol's anti-inflammatory effects are also evident in its ability to suppress the production of pro-inflammatory cytokines. In various studies, propranolol has been shown to dose-dependently reduce the levels of several key inflammatory mediators:

Tumor Necrosis Factor-alpha (TNF-α) : Reduced production has been observed in stimulated leukemic T-cells and in animal models of cardiac inflammation. ahajournals.orgersnet.org

Interleukin-1 Beta (IL-1β) : Decreased levels have been noted in cardiac tissue following propranolol treatment in animal models. ahajournals.org

Interleukin-2 (IL-2) : Propranolol has been found to inhibit the production of this T-cell-proliferating cytokine in human leukemic cell lines. nih.gov

Interleukin-13 (IL-13) : Significant dose-dependent reduction of this cytokine, which is implicated in allergic inflammation, has been demonstrated in vitro. ersnet.org

Interferon-gamma (IFN-γ) : Propranolol has been shown to have a suppressive effect on the production of this pro-inflammatory cytokine. nih.gov

The anti-inflammatory action of propranolol is also linked to its ability to attenuate sympathetic nervous system overactivity, which can contribute to inflammation. ahajournals.org In a rat model of rheumatoid arthritis, propranolol treatment was associated with reduced inflammatory cell infiltration in the heart and decreased levels of cardiac inflammatory cytokines. ahajournals.org Furthermore, propranolol may exert its effects by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in pain and inflammation pathways. researchgate.net

Table 1: Effect of Propranolol on Inflammatory Cytokine Production

CytokineEffect of PropranololExperimental ModelReference
IL-10Upregulation of secretionHuman macrophage populations mdpi.com
TNF-αDose-dependent reductionHuman Jurkat and Molt-4 leukemic cells; Rat model of rheumatoid arthritis ahajournals.orgersnet.org
IL-1βReduced levelsRat model of rheumatoid arthritis (cardiac tissue) ahajournals.org
IL-2Dose-dependent reductionHuman Molt-4 and Jurkat leukemic cells nih.gov
IL-13Dose-dependent reductionHuman Molt-4 and Jurkat leukemic cells ersnet.org
IFN-γDose-dependent reductionHuman Molt-4 and Jurkat leukemic cells nih.gov

Osteoarthritis Progression Modulation

Recent research suggests that this compound may have a role in modulating the progression of osteoarthritis (OA), a degenerative joint disease. painnewsnetwork.org Studies have indicated that beta-blockers, including propranolol, possess analgesic properties and may slow the advancement of OA. painnewsnetwork.org

A retrospective cohort study utilizing data from the Clinical Practice Research Datalink in the UK investigated the association between beta-blocker use and the risk of total joint replacement (TJR) in individuals with incident knee or hip OA. nihr.ac.ukresearchgate.net The findings revealed that while the prescription of any beta-blocker was not associated with a reduced risk of TJR, the use of lipophilic non-selective beta-blockers with membrane-stabilizing effects, such as propranolol, was linked to a decreased risk of knee or hip joint replacement. nihr.ac.ukresearchgate.networktribe.com Specifically, propranolol was associated with a reduced risk of TJR. nihr.ac.ukresearchgate.netnihr.ac.uk The number needed to treat with propranolol for two years to prevent one TJR was calculated to be 32. nihr.ac.uknihr.ac.ukresearchgate.net

Another study analyzing health data from over 223,000 people in the UK found that patients taking propranolol made fewer visits to their doctor for knee and hip pain compared to non-users. painnewsnetwork.org This suggests that propranolol may have analgesic effects that help manage OA pain. painnewsnetwork.orgnih.gov The proposed mechanisms for these effects include the direct antagonism of sympathetic afferents and anti-inflammatory properties. researchgate.net

Table 2: Propranolol and Osteoarthritis-Related Outcomes

Study DesignKey FindingMetricReference
Propensity score-matched cohort studyPropranolol was associated with a reduced risk of knee or hip total joint replacement.Adjusted Hazard Ratio (aHR): 0.71 (95% CI 0.53–0.95) nihr.ac.ukresearchgate.net
Retrospective health data analysisPatients taking propranolol had fewer doctor visits for knee and hip pain.Observational data on healthcare utilization painnewsnetwork.org
Propensity score-matched cohort studyPropranolol was associated with a lower incidence of knee OA and knee pain consultations.Hazard Ratios between 0.78 and 0.91 nih.gov

Labor Management Studies

This compound has been investigated for its potential role in labor management, particularly in cases of dysfunctional or prolonged labor. clinicaltrials.eunih.gov The rationale for its use stems from the understanding that beta-adrenergic stimulation can inhibit uterine contractions. upr.edu As a non-selective beta-blocker, propranolol can block the β2-adrenergic receptors in the myometrium, thereby potentially enhancing uterine activity. nih.gov

Several clinical trials have explored the efficacy of propranolol in augmenting labor. One randomized controlled trial reported that the addition of oral propranolol to oxytocin (B344502) for labor induction resulted in a shorter duration of the latent phase of labor and a lower required dose of oxytocin to achieve adequate contractions compared to oxytocin alone. ekb.eg This study also observed a higher frequency of normal vaginal delivery in the propranolol group. ekb.eg

Another randomized trial involving patients with dysfunctional labor found that intravenous propranolol administration led to spontaneous vaginal delivery in a significant number of cases that were previously failing to progress despite oxytocin stimulation. upr.edu However, the results from different studies have not been entirely consistent. A double-blind, randomized, placebo-controlled trial (the PIN Trial) found no significant difference in the time to vaginal delivery or the rate of cesarean section in nulliparous patients undergoing labor induction who received propranolol compared to a placebo. researchgate.net Similarly, a multisite, double-blind, placebo-controlled randomized trial for the management of prolonged labor did not find a difference in the cesarean delivery rate between the propranolol and placebo groups. nih.gov

Conversely, a randomized clinical trial evaluating the addition of propranolol to misoprostol (B33685) for labor induction found that the induction-delivery interval and the latent phase were significantly shorter in the propranolol group. These conflicting findings suggest that while propranolol may have a mechanistic basis for use in labor augmentation, its clinical efficacy and optimal application in this context require further investigation. researchgate.net

Table 3: Summary of Clinical Trials on Propranolol in Labor Management

Study FocusPropranolol AdministrationKey OutcomesConclusionReference
Labor inductionOral, with oxytocinShorter latent phase, lower oxytocin dose, higher vaginal delivery rate.Effective in shortening labor duration and decreasing cesarean section rate. ekb.eg
Dysfunctional laborIntravenousAchieved spontaneous vaginal delivery in patients with arrest of labor.Facilitated progression of labor. upr.edu
Nulliparous labor induction (PIN Trial)IntravenousNo difference in time to vaginal delivery or cesarean rate.Did not decrease total time to vaginal delivery. researchgate.net
Prolonged laborIntravenousNo difference in cesarean delivery rate.No difference in cesarean delivery rate compared to placebo. nih.gov
Labor inductionOral, with misoprostolShorter latent phase and induction-delivery interval.Enhances the efficacy of misoprostol.

Mechanistic Research on Propranolol Hydrochloride Adverse Effects

Cardiovascular Adverse Event Mechanisms (Bradycardia, Hypotension, Heart Failure Exacerbation)

Propranolol's primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors. openaccessjournals.com This blockade has significant implications for the cardiovascular system.

Bradycardia: By blocking β1-adrenergic receptors predominantly located in the heart, propranolol (B1214883) inhibits the effects of catecholamines like adrenaline and noradrenaline. openaccessjournals.compatsnap.com This leads to a decrease in the heart's chronotropic (heart rate) and inotropic (contractility) responses to sympathetic stimulation, resulting in a slowed heart rate, or bradycardia. openaccessjournals.comdroracle.ai This effect is a direct consequence of reduced sympathetic tone on the sinoatrial node. nih.gov

Hypotension: The hypotensive effects of propranolol are multifactorial. The reduction in heart rate and myocardial contractility decreases cardiac output, which contributes to lower blood pressure. openaccessjournals.com Additionally, propranolol blocks β2-receptors in the smooth muscle of blood vessels, which can lead to vasodilation and a reduction in peripheral vascular resistance. openaccessjournals.com Furthermore, propranolol can impair the release of renin from the kidneys, which in turn reduces the production of angiotensin II, a potent vasoconstrictor. This inhibition of the renin-angiotensin system further contributes to its blood pressure-lowering effects.

Heart Failure Exacerbation: In individuals with pre-existing heart failure, the negative inotropic effect of propranolol (reduction in the force of heart muscle contraction) can be detrimental. nih.gov By decreasing myocardial contractility, propranolol can reduce the heart's pumping efficiency, potentially leading to an exacerbation of heart failure symptoms. droracle.ai While beta-blockers are a cornerstone in the long-term management of chronic heart failure, their initiation or dose escalation can acutely worsen cardiac function in susceptible individuals. nih.gov

Table 1: Cardiovascular Adverse Event Mechanisms of Propranolol Hydrochloride
Adverse EventMechanismKey Receptors Involved
Bradycardia Inhibition of catecholamine effects on the sinoatrial node, leading to decreased heart rate. openaccessjournals.comdroracle.aiβ1-adrenergic receptors openaccessjournals.compatsnap.com
Hypotension Reduced cardiac output, vasodilation, and impaired renin release. openaccessjournals.comβ1 and β2-adrenergic receptors openaccessjournals.com
Heart Failure Exacerbation Decreased myocardial contractility, leading to reduced cardiac pumping efficiency. droracle.ainih.govβ1-adrenergic receptors nih.gov

Central Nervous System Adverse Event Mechanisms (Vivid Dreams, Sleep Disturbances, Depression, Neuropsychiatric Complications)

Propranolol is a lipophilic compound, which allows it to readily cross the blood-brain barrier and exert effects on the central nervous system (CNS). tandfonline.comnih.govdrugs.com This penetration is a key factor in its neuropsychiatric side effects.

Vivid Dreams and Sleep Disturbances: The mechanism behind propranolol-induced sleep disturbances is not fully elucidated but is thought to involve its impact on neurotransmitter systems and sleep architecture. cambridge.org Propranolol has been shown to reduce the production of melatonin (B1676174), a hormone crucial for regulating the sleep-wake cycle. cambridge.org It can also lead to an increase in waking time and a reduction in REM sleep. droracle.ai The lipophilicity of propranolol is a significant contributor, with more lipophilic beta-blockers being associated with a higher incidence of sleep disturbances like insomnia and nightmares. cambridge.orgdroracle.airesearchgate.net

Depression and Neuropsychiatric Complications: The link between propranolol and depression is complex and has been a subject of debate. tandfonline.comnih.gov One proposed mechanism involves the blockade of central beta-adrenergic receptors, which may alter the balance of neurotransmitters involved in mood regulation. nih.gov Propranolol's ability to cross the blood-brain barrier and attain high concentrations in the brain is a key factor. tandfonline.com Some studies suggest that propranolol may induce a drug-dependent depressive syndrome that remits upon discontinuation of the drug. tandfonline.com However, other research indicates that the association may be more related to the underlying condition being treated, as propranolol is sometimes prescribed for neuropsychiatric symptoms. nih.gov Lassitude, confusional states, and hallucinations are also reported neuropsychiatric side effects. tandfonline.comnih.gov

Table 2: Central Nervous System Adverse Event Mechanisms of this compound
Adverse EventMechanismContributing Factors
Vivid Dreams & Sleep Disturbances Reduced melatonin production, increased waking time, and reduced REM sleep. cambridge.orgdroracle.aiHigh lipophilicity allowing CNS penetration. drugs.comdroracle.airesearchgate.net
Depression & Neuropsychiatric Complications Blockade of central beta-adrenergic receptors, altering neurotransmitter balance. tandfonline.comnih.govHigh brain concentrations due to lipophilicity. tandfonline.com

Metabolic Adverse Event Mechanisms (Hypoglycemia Masking, Lipid Profile Alterations)

Propranolol's non-selective beta-blockade also influences metabolic processes, primarily through its effects on glucose and lipid metabolism.

Hypoglycemia Masking: Propranolol can mask the early warning signs of hypoglycemia (low blood sugar), such as tachycardia and tremors. drugs.comdroracle.ai This is because these symptoms are mediated by the sympathetic nervous system's response to low glucose levels, which is blunted by beta-blockade. droracle.aiaap.org While sweating is a hypoglycemic symptom that often remains unmasked, the absence of other key indicators can delay the recognition and treatment of hypoglycemia. drugs.com Furthermore, propranolol can inhibit glycogenolysis (the breakdown of glycogen (B147801) to glucose), which can exacerbate hypoglycemia, particularly in fasting states. aap.orgmedscape.com

Lipid Profile Alterations: The impact of propranolol on lipid profiles is a recognized metabolic side effect. childrenseye.org Research has shown that propranolol can lead to significant increases in serum triglycerides and very-low-density lipoprotein (VLDL) cholesterol. childrenseye.orgekb.eg It has also been associated with a decrease in high-density lipoprotein (HDL) cholesterol, which is considered "good" cholesterol. childrenseye.orgekb.eg The exact mechanisms are not fully understood, but it is believed that beta-blockade may alter the activity of enzymes involved in lipid metabolism. ekb.egrdd.edu.iq Some studies have also indicated an increase in serum leptin concentrations with propranolol use, suggesting an influence on leptin signaling. ekb.eg

Table 3: Metabolic Adverse Event Mechanisms of this compound
Adverse EventMechanismClinical Implication
Hypoglycemia Masking Blocks the sympathetic nervous system's warning signs of low blood sugar (e.g., tachycardia, tremors). drugs.comdroracle.aiDelayed recognition and treatment of hypoglycemia. drugs.com
Lipid Profile Alterations Increases triglycerides and VLDL cholesterol, decreases HDL cholesterol. childrenseye.orgekb.egPotential for an unfavorable lipid profile. childrenseye.orgrdd.edu.iq

Respiratory Adverse Event Mechanisms (Bronchoconstriction, caution in asthma/COPD)

The non-selective nature of propranolol, specifically its blockade of β2-adrenergic receptors, is the primary cause of its respiratory adverse effects.

Bronchoconstriction: β2-adrenergic receptors are located in the smooth muscle of the bronchi. openaccessjournals.comnih.gov Stimulation of these receptors leads to bronchodilation. By blocking these receptors, propranolol can cause bronchoconstriction, or a narrowing of the airways. patsnap.comgpnotebook.com This effect is particularly concerning in individuals with pre-existing respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD), as it can precipitate or worsen bronchospasm. openaccessjournals.comgpnotebook.com The mechanism is thought to involve the antagonism of pre- and post-junctional β2 receptors, which uncovers the prevailing cholinergic tone, leading to airway smooth muscle constriction. ersnet.org

Caution in Asthma/COPD: Due to the risk of bronchoconstriction, propranolol is generally used with caution in patients with asthma and COPD. openaccessjournals.comgpnotebook.com The blockade of β2-receptors can counteract the effects of bronchodilator medications that act on these same receptors. atsjournals.org While some research suggests that cardioselective beta-blockers may be safer in these populations, non-selective agents like propranolol pose a greater risk. gpnotebook.comatsjournals.org

Table 4: Respiratory Adverse Event Mechanisms of this compound
Adverse EventMechanismAt-Risk Population
Bronchoconstriction Blockade of β2-adrenergic receptors in bronchial smooth muscle, leading to airway narrowing. patsnap.comgpnotebook.comersnet.orgPatients with asthma and COPD. openaccessjournals.comgpnotebook.com
Caution in Asthma/COPD Potential to precipitate or worsen bronchospasm and counteract the effects of bronchodilator medications. openaccessjournals.comgpnotebook.comatsjournals.orgIndividuals with a history of reactive airway disease. gpnotebook.com

Autoimmune/Neuromuscular-like Adverse Effects (Myasthenia Gravis-like Syndrome or Exacerbation)

Propranolol has been associated with the development of a myasthenia gravis-like syndrome or the exacerbation of pre-existing myasthenia gravis. childrenseye.orgispub.com Myasthenia gravis is an autoimmune disorder characterized by weakness and rapid fatigue of any of the muscles under voluntary control.

The precise mechanism by which propranolol affects neuromuscular transmission is not fully established. ispub.com It is believed that beta-blockers may act at the level of the neuromuscular junction or the muscle membrane. ispub.com Several proposed mechanisms for drug-induced myasthenia gravis include inhibition of neuronal transmission at the presynaptic terminal, a lack of acetylcholine (B1216132) release, or blockade of the postsynaptic acetylcholine receptors. uic.edu In patients with myasthenia gravis, where the safety factor for neuromuscular transmission is already reduced, exposure to a drug like propranolol that further impairs this transmission can lead to significant clinical weakness. hug.ch Case reports have described findings such as ptosis (drooping of the upper eyelid) and diplopia (double vision) in patients taking beta-blockers. ispub.com While short-term use may appear less risky, chronic use of beta-blockers like propranolol requires great caution in patients with myasthenia gravis. ispub.com

Table 5: Autoimmune/Neuromuscular-like Adverse Effect Mechanisms of this compound
Adverse EventProposed MechanismClinical Manifestations
Myasthenia Gravis-like Syndrome or Exacerbation Interference with neuromuscular transmission at the presynaptic or postsynaptic level. ispub.comuic.eduMuscle weakness, ptosis, diplopia. ispub.com

Pharmacokinetic and Pharmacodynamic Drug Interaction Research with Propranolol Hydrochloride

Cytochrome P450 Enzyme System Interactions (CYP2D6, CYP1A2, CYP2C19, CYP3A4 Inhibitors/Inducers)

The metabolism of propranolol (B1214883) is complex, involving multiple pathways within the cytochrome P-450 system, primarily CYP2D6, CYP1A2, and CYP2C19, with a minor role for CYP3A4. wikipedia.orgrxlist.com Co-administration of propranolol with drugs that inhibit or induce these enzymes can lead to clinically relevant changes in propranolol's efficacy and/or toxicity. nih.gov

CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 can significantly increase plasma concentrations of propranolol. For instance, quinidine (B1679956) has been shown to increase propranolol levels by two- to three-fold. wikipedia.org Other CYP2D6 inhibitors such as bupropion, fluoxetine, and paroxetine (B1678475) can also elevate propranolol exposure, necessitating monitoring for bradycardia and hypotension. pharmgkb.org

CYP1A2 Inhibitors: Inhibition of CYP1A2 can lead to a substantial increase in propranolol levels. Fluvoxamine (B1237835), a potent CYP1A2 inhibitor, has been found to increase propranolol levels five-fold. wikipedia.org Other inhibitors like ciprofloxacin (B1669076) and imipramine (B1671792) can also increase propranolol concentrations. wikipedia.org

CYP2C19 Inhibitors: Drugs that inhibit CYP2C19, such as fluconazole (B54011) and ticlopidine, can increase exposure to propranolol. pharmgkb.org Fenofibric acid, a weak inhibitor of CYP2C19, may theoretically increase plasma concentrations of propranolol, although this has not been formally studied. pdr.net

CYP3A4 Interactions: While considered a minor pathway for propranolol metabolism, interactions with CYP3A4 inhibitors and inducers can still occur. wikipedia.org

Inducers of Hepatic Metabolism: Conversely, substances that induce hepatic metabolism can decrease propranolol levels. These include rifampin, alcohol, phenytoin, phenobarbital, and cigarette smoking. wikipedia.org

Interactive Data Table: Impact of CYP Inhibitors on Propranolol Levels

Interacting DrugCYP Enzyme InhibitedEffect on Propranolol LevelsReference
QuinidineCYP2D62- to 3-fold increase wikipedia.org
FluvoxamineCYP1A25-fold increase wikipedia.org
NisoldipineNot Specified1.5-fold increase in peak levels, 1.3-fold increase in AUC wikipedia.org
NicardipineNot Specified1.8-fold increase in peak levels, 1.5-fold increase in AUC wikipedia.org
ZolmitriptanCYP1A21.4-fold increase in peak levels, 1.56-fold increase in AUC wikipedia.org
RizatriptanCYP1A21.8-fold increase in peak levels, 1.7-fold increase in AUC wikipedia.org
Cimetidine (B194882)Non-selective1.4-fold increase in peak levels, 1.5-fold increase in AUC wikipedia.org
ChlorpromazineNot Specified1.7-fold increase wikipedia.org

Interactions with Cardiovascular Agents

Propranolol's pharmacodynamic effects can be significantly altered when co-administered with other cardiovascular drugs.

The concomitant use of propranolol with non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem (B1670644) requires caution due to the potential for additive negative effects on myocardial contractility and atrioventricular (AV) conduction. nih.govdrugs.com This combination can lead to significant bradycardia, heart failure, and cardiovascular collapse. rxlist.comnih.gov Reports have documented instances of severe bradycardia, hypotension, high-degree heart block, and heart failure with the concurrent administration of propranolol and either verapamil or diltiazem. rxlist.comnih.gov While verapamil does not appear to affect the pharmacokinetics of propranolol, the pharmacodynamic interaction can be profound. wikipedia.orgdrugs.com In vitro studies have suggested a direct interaction may exist between beta-blockers and dihydropyridine-type calcium channel blockers like nifedipine. nih.gov

When administered with beta-blockers, angiotensin-converting enzyme (ACE) inhibitors can lead to hypotension. rxlist.com Caution is advised when prescribing these drugs together, as the combination can cause lower than usual blood pressure. healthline.com ACE inhibitors have also been reported to increase bronchial hyperreactivity when given with propranolol. rxlist.com

Both propranolol and digitalis glycosides slow atrioventricular conduction and decrease heart rate. nih.gov Their concurrent use can increase the risk of bradycardia. nih.govdrugs.com In patients receiving digitalis, the positive inotropic effect of the glycoside may be counteracted by the negative inotropic effect of propranolol. hres.cahres.ca Propranolol may be used to manage tachyarrhythmias induced by digitalis intoxication. hres.camedcentral.com

The co-administration of propranolol can reduce the clearance of lidocaine (B1675312), leading to increased serum concentrations and a higher risk of lidocaine toxicity. nih.govrxlist.com This interaction is thought to be due to propranolol-induced decreases in hepatic blood flow, which in turn reduces the elimination of lidocaine. pdr.net The combination can result in drowsiness, changes in mental status, and a decrease in heart rate and blood pressure. drugs.com Additive negative inotropic effects on the heart may also occur. drugs.com

Digitalis Glycosides

Interactions with Adrenergic System Modulators

Propranolol's blockade of beta-adrenergic receptors can lead to significant interactions with drugs that modulate the adrenergic system. For example, the pressor response to epinephrine (B1671497) can be significantly enhanced in patients taking noncardioselective beta-blockers like propranolol. drugs.comdrugs.com This is due to the blockade of beta-2 adrenergic receptors in the peripheral vasculature, leading to unopposed alpha-adrenergic stimulation and vasoconstriction, which can result in severe hypertension and bradycardia. drugs.comdrugs.com Caution is also necessary when propranolol is administered to patients withdrawing from clonidine (B47849), as beta-blockers may antagonize the antihypertensive effects of clonidine. rxlist.com

Epinephrine (Enhanced Pressor Response, Attenuation of Anaphylaxis Treatment)

The co-administration of propranolol and epinephrine can lead to a paradoxical and potentially dangerous hypertensive crisis, accompanied by reflex bradycardia. medscape.comaaaai.orgdrugs.com This occurs because propranolol blocks the beta-2 adrenergic receptors, which are responsible for vasodilation. aaaai.orgdrugs.com Consequently, the alpha-adrenergic effects of epinephrine, which cause vasoconstriction, are left unopposed, leading to a significant increase in blood pressure. aaaai.orgdrugs.com

In the context of anaphylaxis, this interaction is particularly critical. Epinephrine is the first-line treatment for this severe allergic reaction, acting on both alpha and beta receptors to reverse the life-threatening symptoms. However, in patients taking propranolol, the beta-blocking effects can antagonize the therapeutic actions of epinephrine, particularly its bronchodilatory and cardiostimulatory effects. aaaai.orgdrugs.com This can render epinephrine less effective in treating anaphylaxis, potentially leading to treatment failure. singlecare.comdroracle.ai The risk of a severe reaction to allergy shots may be increased in patients taking beta-blockers like propranolol because if anaphylaxis occurs, it could be more difficult to treat. droracle.ai

Interacting DrugEffect of Interaction with PropranololMechanism
Epinephrine Enhanced pressor response (hypertension) and reflex bradycardia. medscape.comaaaai.orgdrugs.comBlockade of beta-2 adrenergic vasodilation, leaving alpha-adrenergic vasoconstriction unopposed. aaaai.orgdrugs.com
Attenuation of the therapeutic effects of epinephrine in anaphylaxis treatment. singlecare.comdroracle.aiAntagonism of beta-adrenergic mediated effects like bronchodilation and cardiac stimulation. aaaai.orgdrugs.com

Beta-2 Adrenergic Receptor Agonists (e.g., Salbutamol (B1663637), Formoterol)

A pharmacodynamic antagonism exists between propranolol and beta-2 adrenergic receptor agonists. Propranolol, being a non-selective beta-blocker, can inhibit the bronchodilatory effects of beta-2 agonists like salbutamol and formoterol, which are crucial for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). medscape.comwikipedia.org This interaction can lead to a reduction in the efficacy of the beta-2 agonist, potentially exacerbating bronchospasm. medscape.com

Interacting DrugEffect of Interaction with PropranololMechanism
Salbutamol Decreased bronchodilatory effect of salbutamol. medscape.comPharmacodynamic antagonism at beta-2 adrenergic receptors. medscape.com
Formoterol Decreased bronchodilatory effect of formoterol. medscape.comPharmacodynamic antagonism at beta-2 adrenergic receptors. medscape.com

Clonidine

The interaction between propranolol and clonidine is complex and can manifest in different ways. Concomitant use can lead to synergistic effects, resulting in significant atrioventricular (AV) block, bradycardia, and hypotension. drugs.com Conversely, there have been reports of antagonism of the hypotensive effects. drugs.com

A particularly hazardous interaction can occur upon the abrupt withdrawal of clonidine in a patient also taking a non-selective beta-blocker like propranolol. drugs.comhres.ca Clonidine withdrawal leads to a surge in catecholamine release. In the presence of beta-blockade, the alpha-adrenergic effects of these catecholamines are unopposed, resulting in severe rebound hypertension. drugs.com To manage this, it is recommended to withdraw the beta-blocker several days before gradually tapering clonidine. hres.ca

Interacting DrugEffect of Interaction with PropranololMechanism
Clonidine Additive antihypertensive effects. nih.govSynergistic pharmacodynamic effects. drugs.com
Potentiation of hypertensive rebound upon clonidine withdrawal. drugs.comhres.caUnopposed alpha-adrenergic stimulation due to increased catecholamine release after clonidine withdrawal in the presence of beta-blockade. drugs.com

Interactions Affecting Propranolol Metabolism/Elimination (e.g., Quinidine, Fluvoxamine, Rifampicin, Cimetidine, Phenobarbital)

Propranolol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP1A2, and to a lesser extent, CYP2C19. wikipedia.org Drugs that inhibit or induce these enzymes can significantly alter propranolol's plasma concentrations and, consequently, its therapeutic and adverse effects.

Inhibitors of Propranolol Metabolism:

Quinidine: A potent inhibitor of CYP2D6, quinidine can significantly increase propranolol levels. wikipedia.orgpfizer.com Studies have shown that co-administration can double the area under the plasma concentration-time curve (AUC) of propranolol, leading to increased beta-blockade. This interaction is stereoselective, with a more pronounced effect on the clearance of (+)-propranolol.

Fluvoxamine: As a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2D6 and CYP2C19, fluvoxamine can markedly increase propranolol concentrations. wikipedia.orgnih.gov Research has indicated that fluvoxamine can increase propranolol levels by as much as five-fold. wikipedia.org

Cimetidine: This H2 receptor antagonist inhibits multiple CYP enzymes, including CYP1A2, CYP2D6, and CYP2C19, leading to increased propranolol levels. wikipedia.orggoodrx.comdrugs.com Studies have demonstrated that cimetidine can increase the peak concentration and AUC of propranolol. mdedge.com

Inducers of Propranolol Metabolism:

Rifampicin: A potent inducer of hepatic metabolism, rifampin can significantly decrease propranolol plasma concentrations by increasing its clearance. singlecare.comwikipedia.orgnih.gov This can lead to a reduction in the therapeutic effectiveness of propranolol. nih.gov

Interacting DrugEffect on Propranolol MetabolismResulting Change in Propranolol LevelsPrimary CYP Enzyme(s) Involved
Quinidine InhibitionIncreasedCYP2D6 wikipedia.orgpfizer.com
Fluvoxamine InhibitionIncreasedCYP1A2, CYP2D6, CYP2C19 wikipedia.orgnih.gov
Rifampicin InductionDecreasedHepatic microsomal enzymes singlecare.comwikipedia.orgnih.gov
Cimetidine InhibitionIncreasedCYP1A2, CYP2D6, CYP2C19 wikipedia.orggoodrx.comdrugs.com
Phenobarbital InductionDecreasedHepatic microsomal enzymes wikipedia.orgdrugs.comdrugbank.com

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effects of beta-blockers like propranolol. singlecare.comwikipedia.orggoodrx.com The proposed mechanism is the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which leads to unopposed pressor activity and fluid retention, thereby counteracting the blood pressure-lowering effects of propranolol. drugs.com Indomethacin, in particular, has been reported to reduce the efficacy of propranolol in decreasing both blood pressure and heart rate. pfizer.com

Interacting Drug ClassEffect of Interaction with PropranololMechanism
NSAIDs Attenuation of the antihypertensive effect of propranolol. singlecare.comwikipedia.orggoodrx.comInhibition of renal prostaglandin synthesis, leading to unopposed pressor activity and fluid retention. drugs.com

Genetic and Genomic Research in Propranolol Hydrochloride Response

Beta-2 Adrenergic Receptor Gene Polymorphisms (e.g., Codons 46 and 79, Gly16-Glu/Gln27, Arg16-Gln27)

Polymorphisms in the beta-2 adrenergic receptor (ADRB2) gene, the primary target of propranolol (B1214883), have been investigated for their impact on drug response. Two common single nucleotide polymorphisms (SNPs) at codons 16 (Arg16Gly, rs1042713) and 27 (Gln27Glu, rs1042714) are of particular interest. nih.govspandidos-publications.comgoogleapis.com

Studies in patients with cirrhosis have shown that these polymorphisms can influence the hemodynamic response to propranolol. nih.govnih.govnih.gov Patients homozygous for the Gly16-Glu/Gln27 haplotype tend to exhibit a greater decrease in heart rate and cardiac index following propranolol administration compared to those with the Arg16-Gln27 haplotype. nih.gov Specifically, one study found that patients with Gly16-Glu/Gln27 homozygotes had a more significant reduction in variceal pressure after propranolol treatment (22.4% ± 2.1%) compared to those with Arg16-Gln27 homozygotes (13.1% ± 2.7%) or compound heterozygotes (12.5% ± 3.1%). nih.govnih.gov This suggests that individuals with the Gly16 allele may derive more benefit from propranolol therapy. wjgnet.com

Table 1: Impact of ADRB2 Haplotypes on Propranolol Response in Cirrhosis

HaplotypeChange in Heart RateChange in Cardiac IndexChange in Variceal Pressure
Gly16-Glu/Gln27Greater Decrease nih.govGreater Decrease nih.gov22.4% ± 2.1% Decrease nih.gov
Arg16-Gln27Lesser Decrease nih.govLesser Decrease nih.gov13.1% ± 2.7% Decrease nih.gov
Compound Heterozygotes--12.5% ± 3.1% Decrease nih.gov

Cytochrome P450 2D6 (CYP2D6) Gene Polymorphisms (e.g., rs1065852, rs1135840)

The cytochrome P450 2D6 (CYP2D6) enzyme plays a significant role in the metabolism of propranolol. wikipedia.orgmdpi.com Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, categorized as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.gov

Contradictory findings exist regarding the influence of the CYP2D610 allele on propranolol plasma concentrations, with some studies suggesting higher concentrations in individuals with this allele and others reporting no significant difference. pharmgkb.org These discrepancies highlight the complex nature of drug metabolism and the potential influence of other genetic and non-genetic factors.

Catechol-O-Methyltransferase (COMT) Gene Polymorphisms (e.g., rs4680)

The catechol-O-methyltransferase (COMT) enzyme is involved in the breakdown of catecholamines. clinicaltrials.gov A common functional polymorphism in the COMT gene, Val158Met (rs4680), results in different levels of enzyme activity and has been studied in the context of pain perception and response to analgesics. unc.edu

Research has explored the role of the COMT rs4680 polymorphism in the efficacy of propranolol for treating chronic pain conditions like temporomandibular disorder (TMD). unc.edunih.govnih.gov Some studies suggest that an individual's COMT genotype may predict their response to propranolol therapy. nih.gov One study found that patients with TMD who were G:G homozygotes (Val/Val) for rs4680 showed a greater reduction in pain with propranolol compared to A:A homozygotes (Met/Met). nih.gov Specifically, the odds ratio for a ≥30% reduction in a pain index was significantly higher in G:G homozygotes. nih.gov

However, other research has presented conflicting results, with some evidence suggesting that patients with the AA genotype may have an increased response to propranolol. pharmgkb.org These contradictory findings indicate that while COMT polymorphisms may play a role, further research is needed to clarify their predictive value for propranolol efficacy in pain management. nih.govpharmgkb.org

Influence of Genetic Variations on Pharmacokinetic Parameters

Genetic polymorphisms in drug-metabolizing enzymes can significantly alter the pharmacokinetic profile of propranolol. The metabolism of propranolol is complex, involving multiple cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2. wikipedia.orgmdpi.comnih.gov

Variations in the CYP2D6 gene are a key determinant of propranolol's metabolic clearance. mdpi.com Individuals with a poor metabolizer (PM) phenotype for CYP2D6 may have reduced clearance of propranolol, leading to higher plasma concentrations. mdpi.com However, some studies have found no significant difference in the apparent oral clearance and elimination half-life of propranolol between extensive metabolizers (EMs) and PMs. nih.gov This may be due to the involvement of other metabolic pathways. For instance, the partial metabolic clearance of propranolol to its metabolite 4-hydroxypropranolol (B128105) is significantly higher in EMs, while clearance to naphthoxylactic acid is lower. nih.gov

The influence of CYP2D6 polymorphisms can also differ between populations. For example, plasma concentrations of propranolol have been found to be significantly higher in Chinese individuals with a non-functional CYP2D6 gene compared to Caucasians with the same genotype. wikipedia.org

Influence of Genetic Variations on Therapeutic Efficacy and Adverse Event Susceptibility

The genetic variations discussed above can have a direct impact on the therapeutic efficacy and the likelihood of experiencing adverse events with propranolol hydrochloride.

Polymorphisms in the ADRB2 gene have been linked to differential therapeutic responses. As mentioned earlier, patients with the Gly16-Glu/Gln27 haplotype for the ADRB2 gene may experience a greater therapeutic benefit from propranolol, particularly in the context of portal hypertension. nih.govnih.gov Conversely, certain ADRB2 polymorphisms have been associated with a diminished response. nih.gov

The role of CYP2D6 polymorphisms in therapeutic efficacy is also a subject of ongoing research. While some studies suggest that poor metabolizers might have an altered response due to higher drug concentrations, other studies have not found a significant link between CYP2D6 phenotype and therapeutic outcomes. nih.gov However, there is evidence to suggest that polymorphisms in ADRB2 (rs1042713 and rs1042714) could be associated with an increased risk of hypotension in patients treated with beta-blockers. ugr.es

Similarly, COMT gene polymorphisms have been implicated in the variability of propranolol's analgesic effects. nih.gov Patients with certain COMT haplotypes may be more likely to experience pain relief with propranolol, suggesting a potential for personalized medicine in pain management. nih.gov

Table 2: Summary of Genetic Influences on Propranolol Response

GenePolymorphism/HaplotypeInfluence on PharmacokineticsInfluence on Therapeutic Efficacy/Adverse Events
ADRB2 Gly16-Glu/Gln27-Enhanced hemodynamic response, greater reduction in variceal pressure. nih.govnih.gov
Arg16-Gln27-Decreased hemodynamic response. nih.gov
CYP2D6 Poor Metabolizer PhenotypePotentially higher plasma concentrations, though findings are inconsistent. nih.govmdpi.comAssociation with therapeutic efficacy is not consistently demonstrated. nih.gov
rs1135840 (G/G)-Associated with a higher response rate in some populations. researchgate.net
rs1042713, rs1042714-Potential association with increased risk of hypotension. ugr.es
COMT rs4680 (G:G homozygote)-May be associated with a greater reduction in pain in some patient populations. nih.gov

Advanced Research Methodologies and Emerging Directions for Propranolol Hydrochloride

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. While specific PBPK models for propranolol (B1214883) hydrochloride are still an emerging area of detailed public research, the principles of PBPK are being applied to understand and predict its behavior. These models integrate physiological and anatomical data with the physicochemical properties of the drug to simulate its pharmacokinetic profile. For a drug like propranolol, which exhibits high variability in plasma concentrations among individuals, PBPK modeling holds the potential to personalize dosing regimens and predict drug-drug interactions more accurately.

In Vitro and In Vivo Mechanistic Studies

A variety of in vitro and in vivo techniques are being utilized to elucidate the mechanisms of action and to characterize novel formulations of propranolol hydrochloride.

Fourier-Transform Infrared Spectroscopy (FTIR) is a key analytical technique used to study the compatibility of this compound with various excipients in pharmaceutical formulations. By analyzing the infrared spectra of the pure drug and its physical mixtures with polymers, researchers can detect any potential chemical interactions. auctoresonline.orgtci-thaijo.org Studies have shown that the characteristic peaks of this compound, such as those corresponding to the secondary amine group, hydroxyl group, and aryl alkyl ether stretching, remain unchanged in the presence of excipients like HPMC, Eudragit L100, lactose, and others, indicating a lack of chemical interaction. auctoresonline.orgtci-thaijo.orgijpsonline.com

Differential Scanning Calorimetry (DSC) is another thermal analysis method employed to investigate drug-excipient compatibility. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The melting point of pure this compound is consistently observed around 164-169°C. medipol.edu.trresearchgate.net When mixed with excipients, a lack of significant shifts in the melting endotherm of the drug suggests compatibility. medipol.edu.trakjournals.comscispace.com For instance, studies have shown that the melting peak of this compound remains distinct in mixtures with polymers like HPMC and ethyl cellulose, confirming the absence of significant interactions. scispace.com

Histopathological Examination is crucial for evaluating the safety and mechanism of novel drug delivery systems, particularly for transdermal research. When developing transdermal patches or gels for this compound, histopathological studies on animal skin (such as porcine or rabbit skin) are conducted to assess any potential irritation or structural changes to the skin layers. nih.govresearchgate.net Research on propranolol-loaded liposomal gels and other topical formulations has shown that these systems can weaken the barrier function of the stratum corneum, facilitating drug penetration, without causing significant irritation. nih.govresearchgate.net Similarly, histopathological assessment of sheep nasal tissue after exposure to a propranolol-loaded microemulsion nanogel showed preserved tissue integrity, indicating its safety for nasal delivery. mdpi.com

Neuroimaging Techniques in Central Nervous System Research

Neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI), are providing unprecedented insights into the central nervous system (CNS) effects of this compound. A notable area of this research is in the treatment of Parkinson's tremor.

Recent studies have utilized fMRI to investigate how propranolol reduces tremor in Parkinson's disease. emjreviews.comnews-medical.netsciencedaily.com This research has revealed that propranolol can significantly reduce tremor-related activity in the motor cortex. emjreviews.com These fMRI findings suggest that propranolol's efficacy in reducing Parkinson's tremor is not solely dependent on its peripheral beta-blocking effects but also involves direct modulation of cortical activity. emjreviews.comnews-medical.net The studies demonstrated that propranolol was effective in reducing tremor both at rest and during stressful conditions, challenging the previous assumption that its benefits were primarily linked to stress reduction. news-medical.netsciencedaily.comru.nl

Development of Novel Research Formulations

To overcome challenges such as low bioavailability and to target specific sites of action, researchers are developing a variety of novel formulations for this compound.

Formulation TypeKey Features & Research Findings
Liposomes Liposomes are microscopic vesicles that can encapsulate drugs, offering advantages like sustained release and improved delivery. tandfonline.comchalcogen.ro Research has focused on developing liposomal formulations for intranasal and topical delivery. tandfonline.comtandfonline.com For instance, propranolol-loaded liposomes have been formulated for migraine prophylaxis via nasal delivery, showing sustained release and stability under refrigeration. tandfonline.comnih.gov Liposomal gels for transdermal application have been shown to significantly increase drug deposition in the skin compared to conventional gels. nih.gov
Nanoparticles Nanoparticles offer another promising platform for targeted drug delivery. Propranolol-loaded nanoparticles made from polymers like PLGA and chitosan (B1678972) have been developed. dovepress.comljmu.ac.uknih.gov These nanoparticles can be designed for controlled release and enhanced bioavailability. For example, PLGA nanoparticles have been investigated for treating infantile hemangiomas, showing prolonged drug release. dovepress.com Chitosan nanoparticles dispersed in a mucoadhesive gel have been shown to improve the transdermal delivery of this compound. ljmu.ac.uk
Transdermal Patches Transdermal patches provide a non-invasive method for sustained drug delivery. Research in this area involves formulating matrix-type patches using various polymers like HPMC and Eudragit L100. auctoresonline.org These studies focus on optimizing the drug release profile and ensuring compatibility between the drug and the polymer matrix. auctoresonline.org
Microneedles While specific research on this compound microneedles is emerging, this technology holds potential for enhancing transdermal delivery by creating microscopic channels in the skin, bypassing the stratum corneum barrier.
Oral Disintegrating Tablets Research into oral disintegrating tablets aims to improve patient compliance and provide a rapid onset of action, which could be beneficial in conditions like dental anxiety.

Exploration of this compound in Novel Therapeutic Avenues

The therapeutic potential of this compound is being explored in several psychiatric and anxiety-related conditions.

Specific Phobia and Panic Disorder : Research suggests that beta-blockers like propranolol may be effective in treating specific phobias and panic disorder. mdpi.com

Aggression in Psychosis : Studies have investigated the use of propranolol, often in combination with antipsychotics like haloperidol, to manage aggression in patients with schizophrenia. hogrefe.comhogrefe.com The anti-aggressive effect is thought to be related to the blockade of central beta-adrenergic receptors. hogrefe.com

Dental Anxiety : Clinical trials have explored the use of propranolol to reduce dental anxiety. clinicaltrials.eunih.govnih.gov Studies have shown that propranolol can significantly decrease self-reported anxiety during dental procedures. nih.govnih.gov Research is also investigating its potential to reduce long-term dental trait anxiety by interfering with the reconsolidation of fear memories. nih.govclinicaltrials.gov

Research on Environmental Impact and Oxidative Stress Modulation

The increasing use of this compound has led to research on its environmental fate and its effects on living organisms. Studies have shown that propranolol can be degraded in the environment but also has the potential for very high chronic toxicity to aquatic organisms. janusinfo.seiwaponline.comnih.gov Research using models like zebrafish larvae has indicated that exposure to this compound can induce oxidative stress and lead to neurodevelopmental toxicity. nih.gov

Conversely, some research has highlighted the antioxidant properties of propranolol. It has been shown to reduce oxidative stress and lipid peroxidation, suggesting a potential protective role in certain conditions. mdpi.commdpi.com Propranolol can modulate oxidative stress at various levels, including enzymatic activity and membrane protection. mdpi.com Studies have also investigated its role in modulating inflammatory pathways, such as NF-κB, in the context of infection and inflammation. parasite-journal.org

Precision Medicine Approaches based on Genetic Profiling

The concept of precision medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is a growing area of interest for this compound. Given the high inter-individual variability in its metabolism and response, genetic profiling holds promise for optimizing its therapeutic use. Variations in genes coding for drug-metabolizing enzymes, such as CYP2D6, can significantly impact propranolol plasma concentrations. Future research in this area will likely focus on identifying genetic markers that can predict a patient's response to propranolol, allowing for more personalized and effective dosing strategies.

Research on Unsupervised Use and Public Health Implications

The off-label and unsupervised use of this compound, particularly for performance and situational anxiety, has become a subject of growing research interest and public health concern. While the drug is primarily prescribed for cardiovascular conditions, its ability to block the physical symptoms of the sympathetic nervous system's "fight-or-flight" response has led to its use without medical guidance in various non-clinical settings. nih.govzoelifepsychiatricservices.comdrugs.com This trend is especially notable among university students seeking to manage academic-related stress. researchgate.netnih.gov

Research indicates that a significant portion of propranolol use is for off-label indications. A secondary data analysis in the United States found that over half of all propranolol prescriptions were for off-label purposes, frequently associated with anxiety. researchgate.net This unsupervised use, however, carries notable risks that are often underestimated by users. frontiersin.orgnih.gov The lack of medical supervision can lead to serious adverse events, as dosage adjustments may be necessary for individuals with certain conditions like hepatic or renal insufficiency. nih.gov

Studies among medical and dental students have highlighted the prevalence of self-medication with propranolol. In a cross-sectional study at the University of Jordan, 9.9% of student participants reported using propranolol. frontiersin.orgnih.gov Of these users, a striking 58.6% took the medication without a prescription. frontiersin.orgnih.govresearchgate.net Similarly, a study in Jeddah, Saudi Arabia, found a 40% misuse prevalence among health professions students. informaticsjournals.co.in Research in Palestine also identified propranolol use in 12% of surveyed medical students. nih.govresearchgate.net

The primary motivation for this unsupervised use is consistently identified as the management of anxiety and stress related to academic performance. frontiersin.orginformaticsjournals.co.in This includes relieving symptoms of anxiety before exams, particularly high-pressure formats like the Objective Structured Clinical Examination (OSCE), and during public speaking or presentations. researchgate.netnih.govnih.govnih.gov Despite an awareness of potential side effects among many student users, the perceived benefits in academic performance often drive its continued use. frontiersin.orgnih.gov

Table 1: Prevalence and Patterns of Unsupervised Propranolol Use Among Students An interactive table summarizing findings from various studies on the non-prescribed use of propranolol among students.

Study Population Prevalence of Use Percentage of Unsupervised Use Primary Reasons for Use Primary Source of Drug/Information
Medical & Dental Students (Jordan) frontiersin.orgnih.gov 9.9% 58.6% Anxiety Management (65.5%), Exam Stress (60.3%) Friends and Peers (44%)
Health Professions Students (Jeddah, KSA) informaticsjournals.co.in 40% (misuse) 57% self-prescribed, 26% from colleagues Educational Stress and Anxiety (70%) Self-prescribed, Colleagues
Medical Students (Palestine) nih.govresearchgate.net 12% ~60% self-prescribing Anxiety before OSCEs (89%), Presentations (39%) Not specified
Medical Students (KSAU-HS, KSA) nih.gov Low (specific % not stated) Not specified Anxiety relief during OSCEs, Performance enhancement Friends and Classmates (85.3%)

The public health implications of widespread unsupervised propranolol use are significant. A major concern is the potential for serious harm from overdose. hssib.org.uk Ingestion of more than one gram of propranolol can be fatal, leading to severe cardiac complications. nih.gov An investigation in the United Kingdom revealed a 33% increase in deaths linked to propranolol overdose between 2012 and 2017. hssib.org.ukhssib.org.uk Furthermore, research using coroner-reported data found that propranolol was implicated in 184 deaths by suicide, with the drug being just as likely to be implicated whether it was prescribed or not. cambridge.org

This raises concerns about the use of propranolol in individuals with underlying mental health conditions. Depression and anxiety were the most frequently recorded mental health issues in individuals whose deaths by suicide involved propranolol. cambridge.org The self-medication with propranolol for anxiety symptoms might mask more severe, undiagnosed psychological disorders that require appropriate psychiatric care. nih.govnih.gov Studies suggest that students who use beta-blockers before exams may have a higher risk of future antidepressant use and suicidal ideation. frontiersin.orgnih.gov

Table 2: Public Health Concerns Associated with Unsupervised Propranolol Use An interactive table outlining key public health findings and implications.

Public Health Implication Key Research Finding Source Citation
Increased Mortality Between 2012 and 2017, deaths linked to propranolol overdose increased by 33% in the UK. hssib.org.ukhssib.org.uk
Suicide Risk Propranolol was implicated in 184 deaths by suicide; depression and anxiety were common co-morbidities. cambridge.org
Masking of Mental Illness Self-medication can be a warning sign for vulnerable students with psychological issues needing proper care. nih.govnih.gov
Risk of Overdose Ingestion of over 1g of propranolol can be fatal, causing lethal bradycardia and hypotension. nih.gov
Lack of Safety Awareness Current prescribing guidance may not sufficiently warn about the severe toxicity of propranolol in overdose. hssib.org.uk

常见问题

Q. What experimental methods are used to determine Propranolol hydrochloride’s β-adrenergic receptor antagonism and selectivity?

Propranolol’s receptor affinity and selectivity are quantified using radioligand binding assays with tritiated ligands (e.g., [³H]-CGP 12177) in isolated receptor subtypes. The dissociation constants (Kd) for β1-, β2-, and β3-ARs are measured via competitive displacement curves, with reported Kd values of 6.91 nM (β1), 0.832 nM (β2), and 117.49 nM (β3) . Selectivity ratios (β2/β1 ≈ 8.3) highlight its non-selective but preferential β2 antagonism. Methodological validation includes saturation binding and Scatchard analysis to ensure data reliability.

Q. How is this compound quantified in pharmaceutical formulations, and what validation parameters are critical?

Quantification relies on UV spectrophotometry (λmax = 221 nm in pH 7.4 phosphate buffer) with a linear range of 2–20 µg/mL (R² = 0.9962) . For related substance analysis, thin-layer chromatography (TLC) is employed using silica gel plates and a mobile phase of 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1). Spots are visualized under UV 254 nm, with impurity limits ≤0.5% . Validation parameters include specificity, linearity, precision, and accuracy per ICH guidelines.

Q. What methods ensure drug-excipient compatibility in this compound formulations?

Fourier-transform infrared spectroscopy (FTIR) is critical to detect chemical interactions. Compatibility is confirmed if characteristic peaks (e.g., amine N-H stretch at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) remain unchanged in drug-polymer physical mixtures . For transdermal patches, factorial design models (e.g., 3² full factorial) optimize variables like polymer ratio (HPMC:Eudragit) and evaluate responses (swelling index, burst strength) with R² = 0.99 .

Advanced Research Questions

Q. How are transdermal this compound patches optimized for controlled release?

A solvent casting method with hydrophilic (HPMC E15) and pH-sensitive (Eudragit L100) polymers is used. Critical variables include polymer ratio (e.g., 1:1 to 1:3), plasticizer concentration, and solvent type. Release kinetics are modeled using the Higuchi equation (Q = k√t), with sustained release over 12 hours achieved via matrix diffusion . Ex vivo permeation studies (Franz cells) validate flux rates, while ANOVA identifies significant differences in cumulative release (p < 0.05) between formulations .

Q. What advanced techniques resolve this compound enantiomers, and how is chiral purity validated?

Chiral membrane chromatography with amylose tris(3,5-dimethylphenylcarbamate)-polyethersulfone membranes separates (R)- and (S)-enantiomers using water as a mobile phase. Separation factors (α) of 3.00 and resolution (Rs) of 0.95 are achieved under optimal flow rates (0.5 mL/min) . For crystallization-based separation, ternary phase diagrams (water/methanol systems) identify eutectic points, enabling preferential crystallization of the (S)-enantiomer with >99% enantiomeric excess .

Q. How is the environmental risk of this compound assessed in aquatic ecosystems?

Chronic toxicity tests on aquatic organisms (e.g., Daphnia magna) determine NOEC (No Observed Effect Concentration) and EC50 (50% Effect Concentration) values. This compound’s adsorption coefficient (Koc) and biodegradation half-life are modeled using OECD 308/309 guidelines. Data are compared against predicted no-effect concentrations (PNECs) to assess risk quotients .

Q. What statistical models analyze contradictions in dissolution profiles of sustained-release formulations?

ANOVA and similarity factor (f2) tests compare dissolution profiles across batches. For bilayer tablets, initial burst release (15–20% in 15 min) follows first-order kinetics, while sustained release (12 h) aligns with Higuchi diffusion. Non-Fickian release (n > 0.45 in Korsmeyer-Peppas model) indicates polymer relaxation dominates . Contradictions in release rates are resolved via multivariate analysis of polymer molecular weight and hydrophilicity .

Q. How is ¹H NMR spectroscopy utilized to confirm this compound’s structural integrity?

At 82 MHz, ¹H NMR in DMSO-d6 resolves three spin systems:

  • Aromatic protons (6.7–8.3 ppm): C9 (8.25 ppm, 1H), C6 (7.8 ppm, 1H), C2 (6.9 ppm, 1H).
  • Isopropyl group : δ 1.25 ppm (CH3, 6H), δ 3.2 ppm (CH, 1H).
  • Aliphatic chain : δ 4.13 ppm (C12, 2H), δ 4.39 ppm (C13, 1H), δ 3.16 ppm (C15, 2H).
    Peak integration and coupling constants (³J = 6 Hz, ⁴J = 3 Hz) validate structure .

Q. What methodologies differentiate enantiomer-specific pharmacological effects of this compound?

(S)-(-)-Propranolol hydrochloride exhibits higher β-AR affinity (Ki = 0.8 nM for β2) than the (R)-enantiomer. Chiral cell-based assays (e.g., cAMP inhibition in HEK293 cells transfected with β1/β2-ARs) quantify stereoselectivity. In vivo, the (S)-enantiomer reduces cardiac output by 40% in hypertensive rat models, validated via telemetric blood pressure monitoring .

Q. How are this compound derivatives synthesized for structure-activity relationship (SAR) studies?

O-acetyl this compound is synthesized via acetylation (acetyl chloride, pyridine), while polyacrylic acid-immobilized derivatives use polypropylene chloride. Hydrolysis rates (pH 1.2–7.4) are monitored via HPLC, revealing t₁/₂ = 8.2 h for the acetyl derivative at pH 7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propranolol Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。